Product packaging for Griseofulvin-13C,d3(Cat. No.:)

Griseofulvin-13C,d3

Cat. No.: B12415183
M. Wt: 356.77 g/mol
InChI Key: DDUHZTYCFQRHIY-IQVAYXSPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Griseofulvin-13C,d3 is a useful research compound. Its molecular formula is C17H17ClO6 and its molecular weight is 356.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17ClO6 B12415183 Griseofulvin-13C,d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17ClO6

Molecular Weight

356.77 g/mol

IUPAC Name

(2S,5'R)-7-chloro-3',6-dimethoxy-5'-methyl-4-(trideuterio(113C)methoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i2+1D3

InChI Key

DDUHZTYCFQRHIY-IQVAYXSPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC(=C(C2=C1C(=O)[C@]3(O2)[C@@H](CC(=O)C=C3OC)C)Cl)OC

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Origin of Product

United States

Foundational & Exploratory

Griseofulvin-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Griseofulvin-13C,d3. This isotopically labeled compound serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for the quantification of Griseofulvin.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Griseofulvin, an antifungal drug. The labeling with Carbon-13 (¹³C) and Deuterium (d3) allows for its distinction from the unlabeled drug in mass spectrometry-based analyses, making it an ideal internal standard.

Chemical Structure:

The chemical structure of this compound is identical to that of Griseofulvin, with the exception of the isotopic labeling at the methoxy group.

(1'S,6'R)-7-Chloro-2',6-dimethoxy-4-(methoxy-d3)-6'-methyl-spiro[benzofuran-2(3H),1'-[1]cyclohexene]-3,4'-dione [2]

A 2D representation of the chemical structure is provided below:

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is specific to the labeled compound, other experimental data is for the unlabeled Griseofulvin and should be considered as a close approximation.

PropertyValueReference
CAS Number 1329612-29-4[2]
Molecular Formula C₁₆¹³CH₁₄D₃ClO₆[3][4]
Molecular Weight 356.78 g/mol [2][5]
Appearance White to Off-White Solid[2]
Melting Point 218-224 °C (for unlabeled Griseofulvin)
Boiling Point Not available
Solubility Highly soluble in tetrachloroethane; soluble in acetone or chloroform; slightly soluble in methanol or ethanol; very slightly soluble in water (for unlabeled Griseofulvin).
XLogP3 2.2[6]
Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be very similar to that of unlabeled Griseofulvin, with the key difference being the signal corresponding to the methoxy group. The ¹³C-labeled carbon would show a coupling to the attached deuterium atoms, and the signal for the deuterium atoms would be observable in a ²H NMR spectrum.

  • Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak that is 4 mass units higher than that of unlabeled Griseofulvin, corresponding to the presence of one ¹³C and three deuterium atoms. This distinct mass difference is the basis for its use as an internal standard.

Biological Activity and Mechanism of Action

The biological activity of this compound is expected to be identical to that of unlabeled Griseofulvin. Griseofulvin is an antifungal agent that primarily acts by disrupting the mitotic spindle of fungal cells, thereby inhibiting cell division.

Signaling Pathway of Griseofulvin's Antifungal Action

Griseofulvin's primary mechanism of action involves its interaction with tubulin, a key protein in the formation of microtubules. The following diagram illustrates the proposed signaling pathway.

Griseofulvin_Pathway cluster_cell Fungal Cell Griseofulvin Griseofulvin Tubulin α/β-Tubulin Dimers Griseofulvin->Tubulin Binds to MitoticSpindle Mitotic Spindle Assembly Griseofulvin->MitoticSpindle Disrupts Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->MitoticSpindle Mitosis Mitosis MitoticSpindle->Mitosis MitoticSpindle->Mitosis CellDivision Cell Division Mitosis->CellDivision FungalGrowth Fungal Growth CellDivision->FungalGrowth

Caption: Signaling pathway of Griseofulvin's antifungal mechanism.

Griseofulvin enters the fungal cell and binds to tubulin dimers. This binding interferes with the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle leads to an arrest of the cell cycle in the metaphase, ultimately inhibiting fungal cell division and growth.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available and are likely proprietary to the manufacturers. However, this section provides representative methodologies based on the synthesis of Griseofulvin analogs and the analysis of isotopically labeled compounds.

Representative Synthesis Workflow

The synthesis of this compound would likely follow a multi-step organic synthesis route similar to that of unlabeled Griseofulvin, but incorporating isotopically labeled starting materials. A plausible final step would involve the methylation of a precursor using a ¹³C and deuterium-labeled methylating agent.

Synthesis_Workflow Start Griseofulvic acid precursor Methylation Methylation with ¹³C,d₃-methyl iodide Start->Methylation Reaction Reaction Mixture Methylation->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Analysis (NMR, MS) Purification->Analysis Final This compound Analysis->Final

Caption: A representative workflow for the synthesis of this compound.

General Protocol for NMR Analysis of Isotopically Labeled Compounds

The following is a general protocol for the analysis of a ¹³C-labeled compound by NMR spectroscopy.

  • Sample Preparation: Dissolve a small amount (typically 1-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum to confirm the overall structure and purity.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. The signal for the ¹³C-labeled carbon will be significantly enhanced. A proton-decoupled spectrum will show this as a sharp singlet, while a proton-coupled spectrum will show splitting due to coupling with adjacent protons and deuterium.

  • 2D NMR Spectroscopy: Acquire two-dimensional NMR spectra, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to confirm the connectivity of the labeled carbon with the rest of the molecule.

General Protocol for Mass Spectrometry Analysis

This protocol outlines the general steps for analyzing this compound by mass spectrometry, often coupled with a chromatographic separation technique.

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the chosen ionization method (e.g., acetonitrile/water for LC-MS).

  • Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatograph (LC) or gas chromatograph (GC) to separate it from any impurities.

  • Mass Spectrometry:

    • Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.

    • Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight).

    • Data Acquisition: Acquire the mass spectrum, which will show the molecular ion peak corresponding to the mass of this compound. The isotopic distribution of this peak can be used to confirm the isotopic enrichment.

Applications in Research and Drug Development

This compound is a critical tool for a variety of research applications:

  • Pharmacokinetic Studies: It can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of Griseofulvin without the use of radioactive isotopes.

  • Metabolite Identification: By tracking the fate of the labeled molecule, researchers can identify and characterize the metabolites of Griseofulvin.

  • Quantitative Bioanalysis: It serves as an ideal internal standard for the accurate quantification of Griseofulvin in biological matrices such as plasma, urine, and tissue samples using techniques like LC-MS/MS. This is crucial for bioequivalence studies and therapeutic drug monitoring.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of pharmacology and drug development. Its well-defined chemical structure and properties, coupled with its utility in advanced analytical techniques, enable precise and reliable studies of Griseofulvin's behavior in biological systems. While specific experimental protocols for its synthesis are proprietary, the general principles of organic synthesis and analytical chemistry provide a solid framework for its use in a research setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Griseofulvin-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a potential synthetic route and purification strategy for the isotopically labeled antifungal agent, Griseofulvin-13C,d3. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of labeled compounds in areas such as metabolism, pharmacokinetics, and as internal standards for analytical quantification.

Introduction

Griseofulvin is a naturally occurring antifungal agent produced by the fungus Penicillium griseofulvum.[1][2] It has been used for decades in the treatment of dermatophyte infections.[1] Isotopically labeled versions of griseofulvin, such as this compound, are valuable tools in drug development and clinical research. The incorporation of stable isotopes like carbon-13 (¹³C) and deuterium (d) allows for the precise tracking and quantification of the drug and its metabolites in biological systems.[3][4] This guide outlines a plausible synthetic pathway and purification protocol for this compound, based on established total synthesis routes of the parent compound.

Synthesis of this compound

The total synthesis of griseofulvin is a complex process that has been achieved through various strategies.[5] For the introduction of the ¹³C and deuterium labels, a convergent synthesis approach is proposed, adapting known synthetic methodologies. The labeling will be introduced via a ¹³C- and deuterium-labeled methylating agent in the final steps of the synthesis of a key intermediate.

Proposed Synthetic Pathway

The proposed synthesis involves the preparation of two key fragments, a substituted benzophenone and a cyclohexenone derivative, followed by their coupling and subsequent cyclization to form the spirocyclic core of griseofulvin. The isotopic labels are introduced during the synthesis of the benzophenone fragment.

A diagram of the proposed synthetic pathway is provided below.

Synthesis_Pathway A Precursor A (Substituted Benzene) C Intermediate 1 (Benzophenone derivative) A->C Friedel-Crafts Acylation B Precursor B (Substituted Benzoyl Chloride) B->C E Intermediate 2 (Labeled Benzophenone) C->E Methylation D *CD3I (¹³C-labeled methyl iodide-d3) D->E G Intermediate 3 (Coupled Product) E->G Michael Addition F Precursor C (Cyclohexenone derivative) F->G H This compound G->H Oxidative Cyclization

Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of the Benzophenone Intermediate

A suitably substituted benzene derivative (Precursor A) is reacted with a substituted benzoyl chloride (Precursor B) via a Friedel-Crafts acylation to yield the benzophenone core structure (Intermediate 1).

Step 2: Introduction of the Isotopic Labels

The hydroxyl group on the benzophenone intermediate is methylated using ¹³C-labeled methyl iodide-d3 (*CD₃I). This reaction is carried out in the presence of a mild base, such as potassium carbonate, in an aprotic solvent like acetone. This step is critical as it incorporates the desired isotopic labels into the molecule, yielding the labeled benzophenone (Intermediate 2).

Step 3: Michael Addition

The labeled benzophenone (Intermediate 2) is then reacted with a cyclohexenone derivative (Precursor C) through a Michael addition reaction. This reaction forms the carbon-carbon bond that connects the two main fragments of the molecule, resulting in the coupled product (Intermediate 3).

Step 4: Oxidative Cyclization

The final step in the synthesis is an intramolecular oxidative cyclization of the coupled product (Intermediate 3). This reaction is typically mediated by a mild oxidizing agent and leads to the formation of the spirocyclic core of this compound.

Purification of this compound

The purification of the final product is crucial to ensure high purity, which is essential for its intended applications. A multi-step purification process is employed, combining extraction and chromatographic techniques.

Purification Workflow

The purification process begins with the extraction of the crude product from the reaction mixture, followed by a series of chromatographic steps to remove impurities and unreacted starting materials.

A diagram of the purification workflow is provided below.

Purification_Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) A->B C Organic Phase (Containing this compound) B->C D Concentration (Rotary Evaporation) C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection and Analysis (TLC/HPLC) E->F G Recrystallization (e.g., from Acetone/Methanol) F->G H Pure this compound G->H

Purification workflow for this compound.
Experimental Protocol: Purification

Step 1: Extraction

The crude reaction mixture is first subjected to a liquid-liquid extraction. Typically, an organic solvent such as ethyl acetate is used to extract the product from the aqueous phase. The organic layers are combined and washed with brine to remove any residual water.

Step 2: Concentration

The organic solvent is then removed under reduced pressure using a rotary evaporator to yield the crude solid product.

Step 3: Column Chromatography

The crude product is purified by column chromatography on silica gel. A suitable solvent system, such as a gradient of hexane and ethyl acetate, is used to elute the compound and separate it from impurities.

Step 4: Fraction Collection and Analysis

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

Step 5: Recrystallization

The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is further purified by recrystallization from a suitable solvent system, such as acetone/methanol, to obtain the final product as a crystalline solid.[6]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. These values are based on typical yields and purities achieved in similar multi-step organic syntheses.

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialsKey ReagentProductExpected Yield (%)
1Friedel-Crafts AcylationPrecursor A, Precursor BAlCl₃Intermediate 175-85
2MethylationIntermediate 1*CD₃I, K₂CO₃Intermediate 280-90
3Michael AdditionIntermediate 2, Precursor CBaseIntermediate 360-70
4Oxidative CyclizationIntermediate 3Oxidizing AgentThis compound50-60
Overall - - - - 18-36

Table 2: Purity Analysis of this compound

Analytical MethodParameterSpecification
HPLCPurity≥ 98%
Mass SpectrometryMolecular WeightConfirmed
NMR SpectroscopyIsotopic Enrichment≥ 99 atom % ¹³C, ≥ 98 atom % D
Elemental AnalysisC, H, ClWithin ± 0.4% of theoretical values

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and purification of this compound. The proposed methodologies are based on established principles of organic synthesis and purification techniques commonly employed in the pharmaceutical sciences. The successful synthesis of this isotopically labeled compound will provide a valuable tool for researchers in various fields, enabling more precise and detailed studies of the pharmacokinetics and metabolism of griseofulvin. The provided diagrams and tables offer a clear and concise summary of the key processes and expected outcomes.

References

Commercial Suppliers and Technical Guide for Griseofulvin-13C,d3 in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the isotopically labeled compound Griseofulvin-13C,d3, intended for research purposes. It includes a summary of commercial suppliers, their product specifications, a detailed experimental protocol for a key application, and a visualization of the relevant biological pathway.

Commercial Availability of this compound

This compound is a stable isotope-labeled version of Griseofulvin, a widely used antifungal drug. The incorporation of Carbon-13 and deuterium atoms makes it an ideal internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS). Several specialized chemical suppliers offer this compound for research applications. Below is a comparative table of prominent commercial suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Notes
Santa Cruz Biotechnology, Inc. [1]This compound126-07-8 (unlabeled)C₁₆¹³CH₁₄D₃ClO₆356.78Labeled isotope of Griseofulvin. For Research Use Only.
MedChemExpress [2]This compoundNot specifiedNot specifiedNot specifiedDescribed as a 13C- and deuterium-labeled Griseofulvin.
CymitQuimica [3]This compound1329612-29-4C₁₆¹³CH₁₄D₃ClO₆356.78Brand: TRC. Intended for lab use only.
Pharmaffiliates [4]This compound1329612-29-4C₁₆¹³CH₁₄D₃ClO₆356.78Appearance: White to Off-White Solid. Storage: 2-8°C.
MyBioSource This compound biochemicalNot specifiedNot specifiedNot specifiedLabeled Griseofulvin for scientific laboratory research purposes.

Note: For precise and lot-specific data, including isotopic purity and enrichment, it is imperative to request a Certificate of Analysis (CoA) directly from the supplier.

Experimental Protocol: Quantification of Griseofulvin in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

The following is a representative, detailed protocol for the quantitative analysis of Griseofulvin in a biological matrix, adapted from a validated method for LC-MS/MS analysis.[5] This protocol is intended as a template and may require optimization for specific experimental conditions and instrumentation. The use of this compound as an internal standard is crucial for correcting matrix effects and improving the accuracy and precision of the method.

Materials and Reagents
  • Griseofulvin analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare primary stock solutions of Griseofulvin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Griseofulvin by serial dilution of the stock solution with a 50:50 acetonitrile/water mixture to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards and QC Samples: Spike blank human plasma with the Griseofulvin working standard solutions to prepare calibration standards at concentrations ranging from approximately 20-3000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid Phase Extraction)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the this compound internal standard working solution.

  • Vortex the samples for 30 seconds.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma samples onto the SPE cartridges.

  • Wash the cartridges with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC Column: C18 reverse-phase column (e.g., Hypersil GOLD, 50 mm x 2.1 mm, 1.9 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Spectrometer Settings:

    • Monitor the following mass transitions in Multiple Reaction Monitoring (MRM) mode:

      • Griseofulvin: m/z 353.1 → 251.1 (example transition, should be optimized)

      • This compound: m/z 357.1 → 255.1 (example transition, should be optimized based on the exact mass and fragmentation pattern)

    • Optimize ion source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both Griseofulvin and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Griseofulvin in the unknown samples from the calibration curve.

Mechanism of Action and Signaling Pathway

Griseofulvin exerts its antifungal and potential anticancer effects primarily by disrupting microtubule dynamics, which are essential for mitosis and other cellular functions.[6] It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization. This leads to a failure in the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately apoptosis in susceptible cells.[6]

Griseofulvin_Pathway Griseofulvin This compound Tubulin Tubulin Dimers (α/β) Griseofulvin->Tubulin Binds to Microtubules Microtubule Polymerization Griseofulvin->Microtubules Inhibits Tubulin->Microtubules Polymerize to form MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Analyte & IS) Working Prepare Working Standards & IS Solution Stock->Working Spike Spike Blank Matrix (Calibration & QC Samples) Working->Spike AddIS Add Internal Standard (this compound) to Samples Spike->AddIS SPE Solid Phase Extraction (SPE) AddIS->SPE Evap Evaporation & Reconstitution SPE->Evap Inject Inject Sample into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Unknown Samples CalCurve->Quantify

References

Griseofulvin-13C,d3: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Griseofulvin-13C,d3. This compound is a stable isotope-labeled internal standard essential for the accurate quantification of the antifungal drug Griseofulvin in complex biological matrices. Understanding its quality and purity is paramount for reliable and reproducible analytical results in preclinical and clinical research.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound is a formal document that provides detailed information about the identity, purity, and quality of a specific batch of the compound. The following tables summarize the typical quantitative data found on a CoA for this internal standard.

Table 1: General Information
ParameterSpecification
Product Name This compound
CAS Number 1329612-29-4
Molecular Formula C₁₆¹³CH₁₄D₃ClO₆
Molecular Weight 356.78 g/mol
Appearance White to Off-White Solid
Solubility Soluble in DMSO, Methanol
Table 2: Analytical Data
AnalysisSpecificationResult
Chemical Purity (HPLC) ≥98%99.5%
Isotopic Enrichment (Mass Spec) ≥99 atom % ¹³C; ≥99 atom % DConforms
Mass Spectrum Conforms to structureConforms
¹H NMR Conforms to structureConforms
Residual Solvents (GC-HS) ≤0.5%0.1%
Water Content (Karl Fischer) ≤1.0%0.2%

Experimental Protocols

The analytical data presented in the CoA is generated through a series of rigorous experimental protocols. The following sections detail the methodologies for the key experiments.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined using a reversed-phase HPLC method.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm.

  • Injection Volume: 10 µL.

  • Quantification: The purity is calculated by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Data Acquisition: Full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ion.

  • Analysis: The measured monoisotopic mass is compared to the theoretical mass of this compound. The isotopic distribution is analyzed to confirm the incorporation of one ¹³C atom and three deuterium atoms.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum of Griseofulvin. The absence of a proton signal at the position of deuteration and the presence of a singlet for the methoxy group containing the ¹³C atom confirm the isotopic labeling.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical testing process for this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_results Data Evaluation raw_material This compound Raw Material dissolution Dissolution in Appropriate Solvent raw_material->dissolution hplc HPLC Analysis (Purity) dissolution->hplc ms Mass Spectrometry (Identity & Isotopic Enrichment) dissolution->ms nmr NMR Spectroscopy (Structure) dissolution->nmr purity_data Chemical Purity (≥98%) hplc->purity_data isotopic_data Isotopic Enrichment (≥99 atom %) ms->isotopic_data structural_data Structural Confirmation nmr->structural_data coa Certificate of Analysis Generation purity_data->coa isotopic_data->coa structural_data->coa

Caption: Analytical Workflow for this compound Quality Control.

signaling_pathway cluster_input Input cluster_purity Purity Assessment cluster_identity Identity & Isotopic Enrichment cluster_output Output sample This compound Sample hplc HPLC Separation sample->hplc ms_ionization Mass Spectrometry (ESI) sample->ms_ionization uv_detection UV Detection hplc->uv_detection peak_integration Peak Area Integration uv_detection->peak_integration purity_calculation Purity Calculation (%) peak_integration->purity_calculation pass Pass purity_calculation->pass ≥98% fail Fail purity_calculation->fail <98% mass_analysis Mass-to-Charge Analysis ms_ionization->mass_analysis isotopic_distribution Isotopic Distribution Analysis mass_analysis->isotopic_distribution identity_confirmation Identity & Enrichment Confirmation isotopic_distribution->identity_confirmation identity_confirmation->pass Conforms identity_confirmation->fail Does not Conform

Caption: Decision Pathway for this compound Batch Release.

An In-depth Technical Guide to the Isotopic Enrichment and Stability of Griseofulvin-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Griseofulvin-13C,d3, a crucial internal standard for the quantitative analysis of the antifungal drug Griseofulvin. This document outlines the physicochemical properties, isotopic purity, stability, and relevant experimental methodologies.

Introduction to Griseofulvin and its Isotopically Labeled Analog

Griseofulvin is a naturally occurring antifungal agent produced by the mold Penicillium griseofulvum.[1][2] It is used to treat dermatophyte infections of the skin, hair, and nails.[1] Its mechanism of action involves the disruption of the fungal mitotic spindle, thereby inhibiting cell division.[1]

This compound is a stable isotope-labeled version of Griseofulvin, designed for use as an internal standard in mass spectrometry-based bioanalytical methods. The incorporation of one carbon-13 atom and three deuterium atoms results in a mass shift that allows for its clear differentiation from the unlabeled drug in biological matrices, ensuring accurate quantification.[3]

Physicochemical Properties and Isotopic Enrichment

This compound is a white to off-white solid.[1] As a reference standard, it is characterized by its high chemical and isotopic purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name(2S,5'R)-7-chloro-3',6-dimethoxy-5'-methyl-4-(trideuterio(13C)methoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione[4]
Molecular FormulaC₁₆¹³CH₁₄D₃ClO₆[1][2][5]
Molecular Weight356.78 g/mol [1][2][5]
Unlabeled CAS No.126-07-8[2]
Labeled CAS No.1329612-29-4[1][5][6]
AppearanceWhite to Off-White Solid[1]

Table 2: Isotopic Enrichment and Chemical Purity

ParameterSpecificationNote
Isotopic Purity≥99% deuterated forms (d1-d3)Data for the closely related Griseofulvin-d3 standard from Cayman Chemical. A similar high enrichment is expected for the 13C,d3 version.[7]
Chemical Purity≥98%Based on typical purity of reference standards of the parent compound, Griseofulvin.[8]

Stability and Storage

The stability of this compound as a reference material is critical for its use in regulated bioanalysis.

Table 3: Stability and Storage Recommendations

ConditionRecommendationDuration
Long-term Storage-20°C≥ 4 years (data for Griseofulvin-d3)[7]
2-8°C (Refrigerator)Refer to Certificate of Analysis for specific lot.[1]
ShippingAmbient Temperature[1][7]

Experimental Protocols

Synthesis of this compound

The precise, industrial-scale synthesis of this compound is typically proprietary to the manufacturers of the reference standard. However, a general conceptual workflow can be described based on the known biosynthesis and chemical synthesis of Griseofulvin. The isotopic labels are introduced through labeled precursors.

Conceptual Synthesis Workflow:

  • Biosynthesis of Griseofulvin Precursor: Fermentation of Penicillium griseofulvum in a culture medium enriched with a 13C-labeled carbon source (e.g., [1-¹³C]-acetate or [2-¹³C]-acetate) to biosynthetically incorporate the ¹³C label into the Griseofulvin backbone.

  • Chemical Modification: The introduction of the trideuteromethyl group (d3) is typically achieved through chemical synthesis. A common method is the demethylation of a suitable Griseofulvin precursor followed by re-methylation using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).

  • Purification: The synthesized this compound is purified using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high chemical and isotopic purity.

  • Characterization: The final product is rigorously characterized by mass spectrometry to confirm the mass shift and isotopic enrichment, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position of the labels and the overall structure.

G_Synthesis_Workflow Conceptual Synthesis of this compound cluster_bio Biosynthesis cluster_chem Chemical Synthesis cluster_purify Purification & Characterization Fermentation Fermentation of P. griseofulvum with 13C-labeled precursors Extraction Extraction of 13C-Griseofulvin precursor Fermentation->Extraction Demethylation Demethylation Extraction->Demethylation Chemical modification Remethylation Re-methylation with CD3I Demethylation->Remethylation Purification Chromatographic Purification (HPLC) Remethylation->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Conceptual workflow for the synthesis of this compound.

Stability Testing Protocol (Forced Degradation)

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following is a general protocol.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Treat the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Analyze by HPLC-UV/MS.

  • Base Hydrolysis:

    • Treat the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • Neutralize with 0.1 M HCl.

    • Analyze by HPLC-UV/MS.

  • Oxidative Degradation:

    • Treat the stock solution with 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC-UV/MS.

  • Thermal Degradation:

    • Expose the solid material to 80°C for 48 hours.

    • Dissolve in a suitable solvent.

    • Analyze by HPLC-UV/MS.

  • Photostability:

    • Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze by HPLC-UV/MS.

  • Analysis: In each case, compare the chromatogram of the stressed sample to that of an unstressed control to identify and quantify any degradation products.

G_Forced_Degradation Forced Degradation Workflow Start This compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation stability testing.

Biosynthesis of Griseofulvin

Understanding the biosynthetic pathway of Griseofulvin is relevant for potential biosynthetic production of labeled compounds. The process is initiated by a nonreducing polyketide synthase (PKS).

G_Biosynthesis Griseofulvin Biosynthetic Pathway acetyl_coa Acetyl-CoA gsfA gsfA (PKS) acetyl_coa->gsfA malonyl_coa 6x Malonyl-CoA malonyl_coa->gsfA benzophenone Heptaketide Benzophenone gsfA->benzophenone gsfB_gsfC gsfB, gsfC (O-Methylation) benzophenone->gsfB_gsfC griseophenone_c Griseophenone C gsfB_gsfC->griseophenone_c gsfI gsfI (Chlorination) griseophenone_c->gsfI griseophenone_b Griseophenone B gsfI->griseophenone_b gsfF gsfF (Oxidative Coupling) griseophenone_b->gsfF grisan_core Grisan Core gsfF->grisan_core gsfE gsfE (Reduction) grisan_core->gsfE dehydrogriseofulvin Dehydrogriseofulvin gsfE->dehydrogriseofulvin gsfD gsfD (Methylation) dehydrogriseofulvin->gsfD griseofulvin Griseofulvin gsfD->griseofulvin

Caption: The biosynthetic pathway of Griseofulvin.

Conclusion

This compound is a high-purity, stable isotope-labeled internal standard essential for the accurate quantification of Griseofulvin in various matrices. Its stability under recommended storage conditions ensures the integrity of analytical results. This guide provides researchers and drug development professionals with the core technical information required for the effective use of this critical reagent in their studies. For lot-specific information, users should always refer to the Certificate of Analysis provided by the supplier.

References

An In-depth Technical Guide to Griseofulvin Biosynthesis Pathway Analysis Using ¹³C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to elucidate the biosynthetic pathway of Griseofulvin, a vital antifungal agent. By focusing on the application of ¹³C labeling, this document details the experimental methodologies, presents key biosynthetic data, and offers visual representations of the pathway and workflows involved.

Introduction to Griseofulvin and its Biosynthesis

Griseofulvin (C₁₇H₁₇ClO₆) is a well-known antifungal compound, first isolated from Penicillium griseofulvum.[1] It has been a cornerstone in the treatment of dermatophyte infections for decades.[2] Understanding its biosynthesis is crucial for potential yield improvement, bioengineering of novel derivatives, and exploring its other reported biological activities, including potential applications in cancer and hepatitis C virus research.[2]

The carbon skeleton of Griseofulvin is a polyketide, a class of secondary metabolites synthesized through the condensation of small carboxylic acid units.[3] Early studies correctly hypothesized that its structure was assembled from acetate units.[3] The definitive elucidation of this complex pathway was achieved through isotopic labeling studies, particularly using ¹³C-labeled precursors, followed by Nuclear Magnetic Resonance (NMR) analysis.[3][4]

The Griseofulvin Biosynthetic Pathway

The biosynthesis of Griseofulvin is a multi-step enzymatic process initiated by a non-reducing polyketide synthase (NR-PKS). The entire pathway involves a series of condensation, methylation, chlorination, and cyclization reactions to form the characteristic spirocyclic grisan ring structure.

The pathway begins with the condensation of one acetyl-CoA starter unit and six malonyl-CoA extender units by the NR-PKS GsfA.[2][3][5] This forms a heptaketide backbone which is then processed by a series of dedicated enzymes encoded within the Griseofulvin gene cluster (gsf). Key intermediates include Griseophenone C and Griseophenone B.[1][2] The critical spirocyclization step is catalyzed by the cytochrome P450 enzyme, GsfF.[6][7]

Griseofulvin_Biosynthesis cluster_0 acetyl_coa 1x Acetyl-CoA gsfA Heptaketide Backbone acetyl_coa->gsfA GsfA (NR-PKS) malonyl_coa 6x Malonyl-CoA malonyl_coa->gsfA griseophenoneC Griseophenone C gsfA->griseophenoneC GsfB, GsfC (O-Methylation) griseophenoneB Griseophenone B griseophenoneC->griseophenoneB GsfI (Chlorination) grisan_core Grisan Core (Dehydrogriseofulvin) griseophenoneB->grisan_core GsfF (Oxidative Coupling) griseofulvin Griseofulvin grisan_core->griseofulvin GsfD, GsfE (Methylation, Reduction) start_point Experimental_Workflow culture 1. Fungal Culture (e.g., Penicillium patulum) feed 2. Feed with ¹³C-Labeled Acetate culture->feed incubate 3. Incubate for Metabolite Production feed->incubate harvest 4. Harvest Mycelia and Broth incubate->harvest extract 5. Solvent Extraction (e.g., Ethyl Acetate) harvest->extract purify 6. Chromatographic Purification (HPLC/Column) extract->purify analyze 7. ¹³C-NMR Analysis purify->analyze interpret 8. Data Interpretation & Pathway Elucidation analyze->interpret

References

An In-depth Technical Guide to the Mechanism of Action of Labeled Griseofulvin

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Griseofulvin is a fungistatic antibiotic that primarily functions by disrupting the mitotic spindle of fungal cells. Its mechanism centers on the binding to tubulin, the protein subunit of microtubules, which leads to an inhibition of microtubule polymerization and a suppression of their dynamic instability. This interference with microtubule function arrests cell division at metaphase. Labeled griseofulvin, particularly tritiated ([³H]) forms, has been instrumental in pharmacokinetic studies, confirming the drug's affinity for and accumulation in keratin precursor cells. This targeted deposition makes it highly effective against dermatophytic infections of the skin, hair, and nails. This guide provides a detailed examination of griseofulvin's molecular interactions, quantitative data from key studies, reconstructed experimental protocols, and visual diagrams of its core mechanisms and associated experimental workflows.

Core Mechanism of Action: Interaction with the Microtubule Cytoskeleton

Griseofulvin exerts its antifungal effect by directly targeting the microtubule network, a critical component of the eukaryotic cytoskeleton responsible for cell structure, transport, and division.[1][2] The primary mechanism involves the following steps:

  • Binding to Tubulin: Griseofulvin binds directly to tubulin dimers, the fundamental building blocks of microtubules.[1][3] It is thought to have preferential affinity for fungal tubulin over mammalian tubulin, which accounts for its selective toxicity.[4] Docking studies suggest two potential binding sites on tubulin; one that overlaps with the paclitaxel-binding site and another at the interface between α and β-tubulin subunits.[5][6]

  • Disruption of Microtubule Dynamics: Rather than causing mass depolymerization at therapeutic concentrations, griseofulvin primarily suppresses the dynamic instability of microtubules.[1][2][5] This is characterized by a significant reduction in both the growth and shortening rates of the microtubule plus-ends.[1][5] This kinetic suppression stabilizes the microtubules, rendering them dysfunctional for the dynamic processes required during mitosis.

  • Mitotic Arrest: The stabilized but dysfunctional mitotic spindle is unable to properly segregate chromosomes during cell division. This leads to an arrest of the fungal cell cycle in the metaphase/anaphase stage, ultimately inhibiting proliferation.[1][2]

Signaling Pathway Diagram

Griseofulvin_Mechanism Griseofulvin Griseofulvin Tubulin α/β-Tubulin Dimers (Fungal) Griseofulvin->Tubulin Binds MT_Dynamics Suppression of Microtubule Dynamic Instability (Reduced Growth/Shortening Rates) Tubulin->MT_Dynamics Leads to Mitotic_Spindle Dysfunctional Mitotic Spindle MT_Dynamics->Mitotic_Spindle Creates Mitotic_Arrest Metaphase Arrest Mitotic_Spindle->Mitotic_Arrest Causes Fungal_Growth Inhibition of Fungal Proliferation Mitotic_Arrest->Fungal_Growth

Caption: Core mechanism of Griseofulvin action in fungal cells.

Quantitative Data Presentation

The interaction of griseofulvin with its molecular targets has been quantified through various in vitro and in cellulo experiments.

Binding Affinity to Tubulin

The binding of griseofulvin to tubulin is characterized by a relatively low affinity, with dissociation constants in the micromolar range.

ParameterValueOrganism/SystemMethodReference
Affinity Constant (Ka)1.2 ± 0.19 x 10⁴ M⁻¹Bovine Brain TubulinScatchard Analysis (Fluorescence Quenching)[3]
Dissociation Constant (Kd)300 ± 12 µMBovine Brain TubulinFluorescence Quenching[1]
Binding Energy-6.8 to -7.38 kcal/molHuman β-Tubulin IsotypesMolecular Docking (In Silico)[7]
Effect on Microtubule Dynamics

Griseofulvin significantly alters the parameters of microtubule dynamic instability even at low micromolar concentrations.

Griseofulvin Conc. (µM)Growth Rate (µm/min)Shortening Rate (µm/min)SystemReference
01.0 ± 0.1019.9 ± 0.22In Vitro (Purified Tubulin)[1]
0.50.73 ± 0.1115.6 ± 1.3In Vitro (Purified Tubulin)[1]
10.84 ± 0.2012.4 ± 0.22In Vitro (Purified Tubulin)[1]
50.5 ± 0.076.0 ± 0.24In Vitro (Purified Tubulin)[1]
200.44 ± 0.015.1 ± 0.24In Vitro (Purified Tubulin)[1]
Antifungal and Antiproliferative Activity

The inhibitory concentrations of griseofulvin vary depending on the target organism and cell type.

Target Organism/CellParameterValue / RangeReference
HeLa CellsMitotic IC₅₀20 µM[2]
Trichophyton rubrumMIC0.5 µg/mL[8]
Trichophyton mentagrophytesMIC0.25 µg/mL[8]
Trichophyton tonsuransMIC Range0.125 - 16 µg/mL[1]
Microsporum canisMIC Range0.25 - 2 µg/mL[1]

Role of Labeled Griseofulvin

Experimental Protocols

The following are representative, detailed protocols for key experiments used to elucidate the mechanism of action of griseofulvin. These have been reconstructed based on methodologies described in the cited literature.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of griseofulvin on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Tubulin_Polymerization_Workflow cluster_prep Reaction Preparation (on Ice) cluster_run Assay Execution cluster_analysis Data Analysis Tubulin 1. Reconstitute purified porcine brain tubulin in G-PEM buffer. GTP 2. Supplement buffer with 1.0 mM GTP. Tubulin->GTP Compound 3. Prepare Griseofulvin dilutions (e.g., 0-200 µM) in DMSO, then dilute in assay buffer. GTP->Compound Plate 4. Add reaction mix (tubulin, GTP) and compound dilutions to a pre-chilled 96-well plate. Compound->Plate Reader 5. Place plate in a temperature- controlled spectrophotometer pre-warmed to 37°C. Plate->Reader Measure 6. Initiate polymerization by temperature shift and immediately begin reading absorbance at 350 nm. Reader->Measure Record 7. Record A350 every 30 seconds for 60-90 minutes. Measure->Record Plot 8. Plot Absorbance (A350) vs. Time for each Griseofulvin concentration. Record->Plot Analyze 9. Compare the polymerization curves to determine inhibitory or stabilizing effects. Plot->Analyze

Caption: Workflow for an in vitro tubulin polymerization assay.

Methodology:

  • Reagents: Purified porcine tubulin (>99%), G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 5% glycerol), GTP solution (100 mM), Griseofulvin, DMSO.

  • Preparation: Thaw tubulin and GTP on ice. Prepare a reaction mixture containing tubulin (final concentration ~40 µM) in G-PEM buffer supplemented with 1.0 mM GTP.[9]

  • Compound Addition: Prepare serial dilutions of griseofulvin in DMSO and add to the reaction mixture. The final DMSO concentration should be kept constant (e.g., <1%) across all samples. Include a DMSO-only vehicle control.

  • Assay: Transfer the reaction mixtures to a pre-chilled 96-well plate. Place the plate into a spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor the increase in absorbance at 350 nm every 30 seconds for at least 60 minutes. The increase in turbidity corresponds to microtubule polymerization.

  • Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect.[9]

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the effect of griseofulvin on the microtubule network and mitotic spindle organization within fungal or mammalian cells.

Immunofluorescence_Workflow cluster_cell_prep Cell Culture & Treatment cluster_staining Fixation & Staining cluster_imaging Imaging & Analysis Seed 1. Seed cells (e.g., HeLa) onto glass coverslips and allow to adhere. Treat 2. Treat cells with various concentrations of Griseofulvin (e.g., 0-40 µM) for 20-40 hours. Seed->Treat Fix 3. Fix cells with 4% formaldehyde in PBS. Treat->Fix Perm 4. Permeabilize cells with 0.5% Triton X-100 in PBS. Fix->Perm Block 5. Block with 2% BSA in PBS to reduce non-specific binding. Perm->Block PrimaryAb 6. Incubate with primary antibody (e.g., anti-α-tubulin mouse mAb). Block->PrimaryAb SecondaryAb 7. Incubate with fluorescently-labeled secondary antibody (e.g., anti-mouse Alexa 488). PrimaryAb->SecondaryAb Counterstain 8. Counterstain DNA with DAPI. SecondaryAb->Counterstain Mount 9. Mount coverslips onto microscope slides. Counterstain->Mount Image 10. Acquire images using a confocal or fluorescence microscope. Mount->Image Analyze 11. Analyze microtubule organization, spindle morphology, and chromosome alignment. Image->Analyze

Caption: Workflow for immunofluorescence microscopy of microtubules.

Methodology:

  • Cell Culture: Seed HeLa or other suitable cells onto sterile glass coverslips in a petri dish and culture overnight.

  • Treatment: Treat cells with desired concentrations of griseofulvin (e.g., 20-40 µM) for a specified duration (e.g., 20 hours).[1]

  • Fixation: Wash cells with PBS and fix with 4% formaldehyde in PBS for 15-20 minutes at room temperature.[9]

  • Permeabilization: Wash with PBS and permeabilize the cell membranes with a buffer containing 0.5% Triton X-100 for 10 minutes.[9]

  • Blocking: Block non-specific antibody binding by incubating with 2% Bovine Serum Albumin (BSA) in PBS for 45 minutes.[9]

  • Antibody Staining: Incubate with a primary antibody against α-tubulin (e.g., clone α3A1, 1:5000 dilution) for 1 hour.[9] After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour.

  • Counterstaining: Stain the nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[5] Analyze changes in the interphase microtubule network and the structure of the mitotic spindle.[1]

Determination of Binding Affinity by Fluorescence Quenching

This biophysical method determines the binding affinity (Kd) by measuring the quenching of intrinsic tryptophan fluorescence of tubulin upon griseofulvin binding.

Fluorescence_Quenching_Workflow cluster_prep_fq Sample Preparation cluster_measurement_fq Fluorometric Measurement cluster_analysis_fq Data Analysis Tubulin_Sol 1. Prepare a solution of purified tubulin at a fixed concentration (e.g., 1-2 µM) in buffer. Griseo_Sol 2. Prepare a stock solution and serial dilutions of Griseofulvin. Tubulin_Sol->Griseo_Sol Titration 3. Titrate the tubulin solution with increasing concentrations of Griseofulvin. Griseo_Sol->Titration Excitation 4. Excite the sample at 295 nm (tryptophan excitation wavelength). Titration->Excitation Emission 5. Record the fluorescence emission spectrum (e.g., 310-360 nm) after each addition. Excitation->Emission Plot_Raw 6. Plot the change in fluorescence intensity vs. Griseofulvin concentration. Emission->Plot_Raw Scatchard 7. Convert fluorescence data to bound and free ligand concentrations. Perform Scatchard analysis. Plot_Raw->Scatchard Plot_Scatchard 8. Plot Bound/Free vs. Bound ligand. The slope = -1/Kd. Scatchard->Plot_Scatchard Calculate_Kd 9. Calculate the dissociation constant (Kd) from the slope. Plot_Scatchard->Calculate_Kd

Caption: Workflow for binding affinity determination via fluorescence quenching.

Methodology:

  • Instrumentation: A spectrofluorometer is required.

  • Sample Preparation: Prepare a solution of purified tubulin (e.g., 2 µM) in a suitable buffer (e.g., PBS). Prepare a concentrated stock of griseofulvin.

  • Titration: Place the tubulin solution in a cuvette. Record the baseline fluorescence spectrum by exciting at 295 nm and measuring emission from ~310-360 nm. Add small aliquots of the griseofulvin stock solution to the cuvette, mixing after each addition, and record the new emission spectrum.

  • Data Correction: Correct the fluorescence data for dilution and any inner filter effects if necessary.

  • Scatchard Analysis:

    • Calculate the concentration of bound and free griseofulvin from the fluorescence quenching data.

    • Plot the ratio of bound to free griseofulvin ([Bound]/[Free]) on the y-axis against the concentration of bound griseofulvin ([Bound]) on the x-axis.[3][10]

    • Perform a linear regression on the resulting plot.

    • The dissociation constant (Kd) is the negative reciprocal of the slope (-1/slope).[10][11]

Conclusion

The mechanism of action of griseofulvin is well-characterized, centering on its ability to bind to fungal tubulin and disrupt microtubule dynamics, leading to mitotic arrest. Studies using labeled griseofulvin have been pivotal in confirming its targeted delivery to keratinized tissues, explaining its clinical efficacy against dermatophytes. The quantitative data consistently show that while the direct binding affinity to tubulin is modest, its effect on the kinetic suppression of microtubule dynamics is potent and occurs at therapeutically relevant concentrations. The experimental protocols outlined provide a framework for the key assays used to investigate these molecular interactions, offering valuable tools for future research in antifungal drug development.

References

Griseofulvin-13C,d3: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable laboratory safety guidelines and regulations. The safety and handling guidelines provided are for Griseofulvin and are considered applicable to Griseofulvin-13C,d3, as isotopic labeling is unlikely to alter its fundamental hazardous properties.

Introduction

Griseofulvin is a fungistatic antibiotic produced by the fungus Penicillium griseofulvum.[1] It is primarily used to treat dermatophyte infections of the skin, hair, and nails.[1] this compound is a stable isotope-labeled version of Griseofulvin, a valuable tool in pharmacokinetic and metabolic studies. This guide provides an in-depth overview of the safety, handling, and biological aspects of this compound for laboratory personnel.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for Griseofulvin.

Table 1: Physicochemical Properties of Griseofulvin

PropertyValueReference
Molecular FormulaC₁₇H₁₇ClO₆--INVALID-LINK--
Molecular Weight352.77 g/mol --INVALID-LINK--
Melting Point218-220 °C--INVALID-LINK--
AppearanceWhite to off-white crystalline powder--INVALID-LINK--
SolubilityVery slightly soluble in water; soluble in acetone, chloroform, and dimethylformamide.--INVALID-LINK--

Note: The molecular weight of this compound will differ slightly from the unlabeled compound due to the presence of heavier isotopes.

Table 2: Acute Toxicity Data for Griseofulvin

Route of AdministrationOrganismLD₅₀Reference
OralRat>10,000 mg/kg--INVALID-LINK--
OralMouse>50,000 mg/kg--INVALID-LINK--
IntraperitonealMouse200 mg/kg--INVALID-LINK--

Hazard Identification and Safety Precautions

Griseofulvin is classified as a hazardous substance and requires careful handling.

3.1 GHS Hazard Statements

  • H317: May cause an allergic skin reaction.[2]

  • H341: Suspected of causing genetic defects.[3]

  • H351: Suspected of causing cancer.[3]

  • H360: May damage fertility or the unborn child.[3]

3.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use a certified dust respirator when handling the powder form to avoid inhalation.

3.3 Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

3.4 First Aid Measures

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or a rash develops, seek medical attention.

  • Ingestion: Do not induce vomiting. Give a glass of water. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Mechanism of Action and Signaling Pathway

Griseofulvin's primary mechanism of action is the disruption of fungal cell division (mitosis).[4][5] It specifically targets tubulin, a protein that forms microtubules.[5] Microtubules are essential components of the mitotic spindle, which is responsible for separating chromosomes during cell division.[5] By binding to fungal tubulin, Griseofulvin inhibits the polymerization of microtubules, leading to a dysfunctional mitotic spindle and arresting the cell cycle in metaphase.[4][6] This action is fungistatic, meaning it inhibits fungal growth rather than directly killing the fungal cells.[4]

Griseofulvin_Mechanism Griseofulvin Griseofulvin FungalCell Fungal Cell Griseofulvin->FungalCell Enters cell Tubulin Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubules Griseofulvin->Microtubules Inhibits Polymerization FungalCell->Tubulin Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle Mitosis Mitosis (Metaphase Arrest) MitoticSpindle->Mitosis FungalGrowth Fungal Growth Inhibition Mitosis->FungalGrowth

Caption: Mechanism of action of Griseofulvin in fungal cells.

Experimental Protocols

The following are detailed methodologies for key experiments involving Griseofulvin.

5.1 In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method - adapted from CLSI M38-A)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Griseofulvin against dermatophytes.

Materials:

  • This compound stock solution (e.g., 1600 µg/mL in DMSO)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0)

  • 96-well flat-bottom microtiter plates

  • Dermatophyte isolates

  • Sterile saline

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture dermatophyte isolates on a suitable agar medium (e.g., potato dextrose agar) at 28-30°C for 7-14 days.

    • Harvest conidia by gently swabbing the colonies with sterile saline.

    • Adjust the conidial suspension to a final concentration of 0.5 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[4]

  • Drug Dilution:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. Final concentrations typically range from 0.03 to 8 µg/mL.[1]

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.[1]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that shows complete inhibition of visible fungal growth.[7]

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5-5 x 10^4 CFU/mL) Inoculate Inoculate plate with fungal suspension Inoculum->Inoculate DrugDilution Prepare Serial Dilutions of This compound in 96-well plate DrugDilution->Inoculate Incubate Incubate at 28-30°C for 4-7 days Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Workflow for antifungal susceptibility testing.

5.2 Biofilm Inhibition Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound stock solution

  • Appropriate fungal growth medium (e.g., Sabouraud Dextrose Broth)

  • 96-well flat-bottom microtiter plates

  • Fungal inoculum

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Plate reader

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strain in the appropriate broth overnight.

    • Dilute the culture to the desired starting concentration (e.g., 1 x 10⁶ cells/mL).

  • Assay Setup:

    • Add 100 µL of the fungal inoculum to each well of the 96-well plate.

    • Add 100 µL of this compound at various concentrations to the wells. Include a no-drug control.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Carefully remove the planktonic cells by gently washing the wells with sterile distilled water or PBS.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[2]

  • Washing:

    • Remove the crystal violet solution and wash the wells again with water to remove excess stain.

  • Solubilization:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stained biofilm.[2]

  • Quantification:

    • Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.

5.3 In Vitro Microtubule Polymerization Assay

This protocol evaluates the direct effect of this compound on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • This compound

  • Polymerization buffer (e.g., 25 mM PIPES, pH 6.8, containing 1 M sodium glutamate, 1 mM GTP, and 5 mM MgCl₂)

  • Centrifuge capable of 50,000 x g

  • Bradford assay reagents

Procedure:

  • Reaction Setup:

    • Incubate purified tubulin (e.g., 11 µM) with various concentrations of this compound in polymerization buffer at 37°C for 30 minutes.[8]

  • Polymerization:

    • Initiate polymerization by adding GTP and incubating at 37°C.

  • Sedimentation:

    • Separate polymerized microtubules from unpolymerized tubulin by centrifugation at 50,000 x g for 40 minutes at 32°C.[8]

  • Quantification:

    • Carefully remove the supernatant (containing unpolymerized tubulin).

    • Resuspend the pellet (containing microtubules) in buffer.

    • Determine the protein concentration of both the supernatant and the pellet using a Bradford assay to quantify the extent of polymerization.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable research tool that requires careful handling due to its potential health hazards. By adhering to the safety guidelines, utilizing appropriate personal protective equipment, and following established experimental protocols, researchers can safely and effectively utilize this compound in their studies. A thorough understanding of its mechanism of action is crucial for interpreting experimental results and for the development of new antifungal therapies.

References

Methodological & Application

Application Note: High-Throughput Quantification of Griseofulvin in Human Plasma using Griseofulvin-13C,d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antifungal drug Griseofulvin in human plasma. The method utilizes a stable isotope-labeled internal standard, Griseofulvin-13C,d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The simple and rapid protein precipitation-based sample preparation protocol, coupled with a fast LC gradient, allows for a high-throughput analysis suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Griseofulvin is a fungistatic antibiotic used to treat various dermatophyte infections.[1] Accurate and reliable quantification of Griseofulvin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they exhibit nearly identical chemical and physical properties to the analyte, ensuring reliable correction for experimental variability.[2] This note details a validated method employing this compound as the internal standard for the precise quantification of Griseofulvin in human plasma.

Experimental

Materials and Reagents
  • Griseofulvin certified reference standard

  • This compound internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Sample Preparation

A simple protein precipitation method was employed for the extraction of Griseofulvin from human plasma.

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation was performed on a C18 reversed-phase column.

  • Column: Hypersil GOLD C18 (50 x 2.1 mm, 3 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0.0-0.5 min: 30% B

    • 0.5-2.0 min: 30-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-30% B

    • 2.6-3.5 min: 30% B

Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) mode was used for quantification.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions:

    • The precursor ion for Griseofulvin is m/z 353.1, and for this compound is m/z 357.1. The fragmentation of Griseofulvin leads to characteristic product ions. Based on the structure and known fragmentation patterns, the corresponding product ions for the internal standard are shifted by +4 amu.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

The calibration curve was linear over the concentration range of 5 to 2000 ng/mL for Griseofulvin in human plasma. The coefficient of determination (r²) was consistently >0.99.

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations: low (15 ng/mL), medium (150 ng/mL), and high (1500 ng/mL). The results, summarized in the tables below, demonstrate excellent precision and accuracy.

Data Presentation
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Griseofulvin353.1215.115025
This compound357.1219.115025
QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LQC154.25.8-2.5-1.8
MQC1503.14.51.22.1
HQC15002.53.90.81.5
ParameterResult
Linearity Range5 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL
Mean Extraction RecoveryGriseofulvin: 92.5%, this compound: 94.1%
Matrix EffectMinimal, compensated by the internal standard

Visualizations

experimental_workflow sample Plasma Sample (50 µL) add_is Add this compound IS sample->add_is ppt Protein Precipitation (150 µL Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for the quantification of Griseofulvin.

internal_standard_principle cluster_sample1 Sample 1 (Low Recovery/Ion Suppression) cluster_sample2 Sample 2 (High Recovery/Ion Enhancement) a1 Analyte Signal (Low) ratio1 Analyte/IS Ratio (Constant) a1->ratio1 is1 IS Signal (Low) is1->ratio1 quant Accurate Quantification ratio1->quant a2 Analyte Signal (High) ratio2 Analyte/IS Ratio (Constant) a2->ratio2 is2 IS Signal (High) is2->ratio2 ratio2->quant

Caption: Principle of stable isotope-labeled internal standard correction.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Griseofulvin in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by effectively compensating for matrix effects and procedural variations. This method is well-suited for applications in clinical research and drug development.

References

Quantitative Analysis of Griseofulvin in Plasma by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the antifungal drug Griseofulvin in plasma samples. The method utilizes a stable isotope-labeled internal standard (Griseofulvin-d3) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. Sample preparation is performed by solid-phase extraction, which provides a clean extract and minimizes matrix effects. The described method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of Griseofulvin concentrations in a biological matrix.

Introduction

Griseofulvin is a fungistatic drug used to treat various types of dermatophyte infections of the skin, hair, and nails. Accurate measurement of Griseofulvin concentrations in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and accuracy.[1][2] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, Griseofulvin-d3) to the sample at the beginning of the workflow.[3] This "internal standard" behaves chemically and physically identically to the analyte of interest throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the isotopically labeled standard, any variations in sample extraction, injection volume, or ionization efficiency are effectively normalized, leading to highly reliable quantitative results.

This application note provides a detailed protocol for the extraction and quantification of Griseofulvin in plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents
  • Griseofulvin analytical standard

  • Griseofulvin-d3 (deuterated internal standard)[3]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (or other relevant species)

  • Solid-phase extraction (SPE) cartridges

Equipment
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

Liquid Chromatography Conditions

A validated method for the chromatographic separation of Griseofulvin was adapted for this protocol.[4]

ParameterCondition
ColumnHypersil, Hypurity C18 (or equivalent), particle size and dimensions appropriate for the LC system
Mobile Phase0.05% Formic acid in water:acetonitrile (30:70, v/v)[4]
Flow Rate0.5 mL/min (will vary depending on column dimensions)
Injection Volume5 µL[4]
Column TemperatureAmbient
Run Time3.0 min[4]
Mass Spectrometry Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The MRM transitions for Griseofulvin and its deuterated internal standard are critical for selective detection.

ParameterGriseofulvinGriseofulvin-d3 (Internal Standard)
Precursor Ion (Q1)353.1 m/z[5]356.1 m/z
Product Ion (Q3)164.9 m/z[5]164.9 m/z (or 167.9 m/z)
Dwell Time200 ms200 ms
Collision EnergyOptimized for specific instrument (e.g., 16 V)[5]Optimized for specific instrument

Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Griseofulvin and Griseofulvin-d3 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Griseofulvin stock solution in 50:50 methanol:water to create a series of working standards for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of Griseofulvin-d3 at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Calibration Curve and Quality Control Samples: Spike blank plasma with the Griseofulvin working standards to create a calibration curve with a concentration range of 20-3000 ng/mL.[4] Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid-Phase Extraction)
  • Sample Thawing: Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • Internal Standard Spiking: To 200 µL of each plasma sample, add 20 µL of the Griseofulvin-d3 internal standard working solution. Vortex briefly.

  • SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

  • Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with a weak organic solvent to remove interfering substances.

  • Elution: Elute Griseofulvin and Griseofulvin-d3 from the cartridges using an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Data Analysis and Results

The concentration of Griseofulvin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Griseofulvin in the unknown samples is then interpolated from this calibration curve.

Method Validation Summary

The method should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of the nominal concentration (±20% for the Lower Limit of Quantification)
Precision (%CV)≤ 15% (≤ 20% for the Lower Limit of Quantification)
RecoveryConsistent, precise, and reproducible
Matrix EffectMinimal and compensated for by the internal standard
Lower Limit of Quantification (LLOQ)20 ng/mL[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with Griseofulvin-d3 plasma->spike spe Solid-Phase Extraction spike->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for the quantitative analysis of Griseofulvin in plasma.

logical_relationship cluster_measurement Mass Spectrometry Measurement cluster_calibration Calibration cluster_result Final Result griseofulvin Griseofulvin Peak Area ratio Peak Area Ratio (Griseofulvin / Griseofulvin-d3) griseofulvin->ratio is Griseofulvin-d3 Peak Area is->ratio curve Calibration Curve ratio->curve concentration Griseofulvin Concentration curve->concentration

References

Application Notes and Protocols for Griseofulvin-13C,d3 in Animal Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Griseofulvin-13C,d3 as an internal standard in pharmacokinetic (PK) studies in animal models. The use of stable isotope-labeled internal standards is a robust method to ensure accuracy and precision in bioanalytical assays.

Introduction

Griseofulvin is an antifungal agent used in both human and veterinary medicine.[1][2][3][4] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. Stable isotope-labeled compounds, such as this compound, are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[5] They exhibit similar chemical and physical properties to the unlabeled drug, co-elute chromatographically, and correct for variations in sample preparation and instrument response, leading to highly reliable data.[6][7]

This document outlines the necessary protocols for conducting a pharmacokinetic study of griseofulvin in a preclinical animal model, employing this compound as an internal standard.

Key Applications

  • Definitive Quantification: Enables precise and accurate quantification of griseofulvin in biological matrices (e.g., plasma, serum, tissue homogenates).

  • Pharmacokinetic Profiling: Facilitates the determination of key PK parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and elimination half-life (t1/2).

  • Bioavailability and Bioequivalence Studies: Provides a reliable method for comparing different formulations or routes of administration of griseofulvin.

  • Metabolite Identification: Can be adapted to aid in the characterization and quantification of griseofulvin metabolites.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of Griseofulvin in Dogs

The following table summarizes pharmacokinetic data from a study in dogs, illustrating the type of data that can be generated using the protocols described below.

ParameterGriseofulvinGriseofulvin Inclusion Complex
Dose 15 mg/kg (oral)15 mg/kg (oral)
Cmax (µg/mL) 0.520.72
Tmax (h) 1.752.0
AUC0–12 (µg·h/mL) 1.552.75
Clearance (L/kg/h) 51.7824.16
Half-life (h) 0.811.56

Data adapted from a study on griseofulvin and its inclusion complex in dogs.[8][9]

Experimental Protocols

I. Animal Model and Dosing

A detailed protocol for an oral dosing study in a rodent model is provided below. This can be adapted for other species and routes of administration.

Objective: To determine the plasma concentration-time profile of griseofulvin following oral administration.

Materials:

  • Griseofulvin

  • This compound (as internal standard)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water, or a high-fat meal to enhance absorption)[1][2]

  • Sprague-Dawley rats (or other appropriate rodent model)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[8]

  • Dose Preparation: Prepare a homogenous suspension of griseofulvin in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of griseofulvin (e.g., 10-50 mg/kg) via oral gavage. Record the exact time of administration for each animal.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.[8]

  • Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.[8]

II. Sample Preparation for LC-MS/MS Analysis

Objective: To extract griseofulvin and the internal standard from plasma samples for quantification.

Materials:

  • Blank animal plasma (for calibration standards and quality controls)

  • Griseofulvin stock solution

  • This compound stock solution (as internal standard)

  • Acetonitrile (ACN) or Methanol (MeOH) with 0.1% formic acid[10]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of griseofulvin.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Protein Precipitation:

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing a known concentration of this compound (internal standard).[10]

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean LC-MS vial for analysis.

III. LC-MS/MS Analysis

Objective: To quantify the concentration of griseofulvin in plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (example):

  • Column: C18 reverse-phase column (e.g., Hypersil GOLD, 50 x 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate griseofulvin from endogenous matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Griseofulvin: m/z 353.1 → 285.1 (Quantifier), 353.1 → 165.1 (Qualifier)

    • This compound: m/z 357.1 → 289.1 (Quantifier)

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Data Analysis:

  • Integrate the peak areas for both griseofulvin and this compound.

  • Calculate the peak area ratio of griseofulvin to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of griseofulvin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_animal_phase In-Life Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis Phase animal_acclimation Animal Acclimation fasting Overnight Fasting animal_acclimation->fasting dosing Oral Dosing (Griseofulvin) fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection centrifugation Plasma Separation (Centrifugation) blood_collection->centrifugation storage Plasma Storage (-80°C) centrifugation->storage sample_prep Sample Preparation (Protein Precipitation with IS) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis & PK Modeling lcms_analysis->data_analysis

Caption: Experimental workflow for a typical animal pharmacokinetic study of Griseofulvin.

sample_preparation_workflow plasma_sample Plasma Sample (50 µL) (Unknown, Standard, or QC) add_is Add 150 µL Acetonitrile with this compound (IS) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms_vial LC-MS Vial for Analysis transfer->lcms_vial

Caption: Workflow for plasma sample preparation using protein precipitation.

logical_relationship unlabeled Griseofulvin (Analyte) sample_matrix Biological Matrix (e.g., Plasma) unlabeled->sample_matrix In Vivo labeled This compound (Internal Standard) extraction Extraction Process labeled->extraction Ex Vivo Spike sample_matrix->extraction lcms LC-MS/MS System extraction->lcms ratio Peak Area Ratio (Analyte / IS) lcms->ratio concentration Accurate Concentration ratio->concentration Calibration Curve

Caption: Logical relationship of using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for Bioequivalence Study of Griseofulvin Formulations Using a Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of Griseofulvin formulations. The use of a stable isotope-labeled internal standard in the analytical methodology is highlighted to ensure high accuracy and precision, in line with current best practices in bioanalysis.

Introduction

Griseofulvin is an antifungal drug used to treat dermatophyte infections of the skin, hair, and nails.[1] Its absorption can be variable, making bioequivalence studies crucial for the approval of generic formulations.[2] A bioequivalence study aims to demonstrate that a new formulation (test product) has the same rate and extent of absorption as a reference product.[3] This is typically assessed by comparing pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[4]

The use of a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) Griseofulvin as an internal standard is the preferred method for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach minimizes variability during sample preparation and analysis, as the labeled standard has nearly identical physicochemical properties to the analyte.

Signaling Pathway: Mechanism of Action of Griseofulvin

Griseofulvin exerts its antifungal effect by disrupting fungal mitosis.[5] It specifically binds to tubulin, a protein that polymerizes to form microtubules.[1][2] This binding inhibits the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[6] The disruption of the mitotic spindle leads to an arrest of the fungal cell cycle in metaphase, thereby inhibiting fungal growth and replication.[6] This mechanism is specific to fungal cells, as Griseofulvin has a much lower affinity for mammalian tubulin.[5]

Griseofulvin_Mechanism cluster_fungal_cell Fungal Cell Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubules Griseofulvin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Mitosis Mitosis (Metaphase Arrest) Mitotic_Spindle->Mitosis Fungal_Growth Fungal Growth Inhibition Mitosis->Fungal_Growth Leads to

Caption: Mechanism of action of Griseofulvin in a fungal cell.

Experimental Workflow for Bioequivalence Study

A typical bioequivalence study for Griseofulvin formulations follows a standardized workflow, from volunteer recruitment to final statistical analysis of pharmacokinetic data.

Bioequivalence_Workflow cluster_study_design Study Design & Conduct cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Volunteer_Screening Volunteer Screening & Enrollment Randomization Randomization to Treatment Sequence Volunteer_Screening->Randomization Dosing_Period1 Period 1: Dosing (Test or Reference) Randomization->Dosing_Period1 Blood_Sampling1 Serial Blood Sampling Dosing_Period1->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Dosing_Period2 Period 2: Dosing (Crossover) Washout->Dosing_Period2 Blood_Sampling2 Serial Blood Sampling Dosing_Period2->Blood_Sampling2 Sample_Preparation Plasma Sample Preparation (with Labeled Standard) Blood_Sampling2->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Quantification Quantification of Griseofulvin LCMS_Analysis->Quantification PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) Quantification->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis (90% CI) PK_Parameter_Calculation->Statistical_Analysis BE_Conclusion Bioequivalence Conclusion Statistical_Analysis->BE_Conclusion

Caption: General workflow of a Griseofulvin bioequivalence study.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes pharmacokinetic data from a hypothetical bioequivalence study comparing a test and a reference formulation of Griseofulvin (500 mg) in healthy volunteers under fed conditions.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 1450 ± 3201510 ± 35096.0%88.5% - 104.0%
AUC₀-t (ng·h/mL) 18500 ± 410018900 ± 430097.9%91.2% - 105.1%
AUC₀-∞ (ng·h/mL) 19200 ± 450019600 ± 470098.0%91.5% - 104.9%
Tmax (h) 4.5 ± 1.24.8 ± 1.5--

Data is hypothetical and for illustrative purposes only.

The following table presents comparative pharmacokinetic data from a study evaluating a lyophilized dry emulsion (LDE) tablet versus a conventional immediate-release (IR) tablet of Griseofulvin (125 mg) in healthy volunteers in the fasted state.[7]

Pharmacokinetic ParameterLDE Tablet (with water) (Mean)IR Tablet (Mean)
Cmax (ng/mL) > 2 times higher than IRBaseline
AUC (ng·h/mL) 65% larger than IRBaseline
Tmax (h) > 3 hours shorter than IRBaseline

Experimental Protocols

Bioequivalence Study Design

This protocol is based on FDA guidance for Griseofulvin bioequivalence studies.[8]

  • Study Type: Single-dose, two-treatment, two-period, crossover in vivo study.

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.

  • Conditions: Two separate studies are typically conducted: one under fasting conditions and one under fed conditions.

  • Dosing: A single oral dose of the test and reference Griseofulvin formulations.

  • Washout Period: A sufficient time between dosing periods to ensure complete elimination of the drug from the previous period.

  • Blood Sampling: Blood samples are collected at predefined time points before and after dosing to characterize the plasma concentration-time profile.

Bioanalytical Method: LC-MS/MS Quantification of Griseofulvin in Human Plasma

This protocol describes a validated method for the quantification of Griseofulvin in human plasma using a stable isotope-labeled internal standard (e.g., Griseofulvin-d₃).

a. Sample Preparation (Solid Phase Extraction)

  • To 200 µL of human plasma, add 50 µL of the internal standard working solution (Griseofulvin-d₃ in methanol).

  • Vortex for 30 seconds.

  • Load the entire sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of purified water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

b. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD, 50 x 2.1 mm, 3 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Griseofulvin: m/z 353.1 → 257.1

    • Griseofulvin-d₃ (Internal Standard): m/z 356.1 → 260.1

c. Method Validation

The analytical method should be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra-day and inter-day)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term)

Logical Relationship: Bioequivalence Assessment

The determination of bioequivalence is a logical process that relies on the statistical comparison of key pharmacokinetic parameters.

Bioequivalence_Assessment cluster_data Pharmacokinetic Data cluster_analysis Statistical Analysis cluster_decision Regulatory Decision Cmax_Data Cmax Data (Test vs. Reference) Ratio_Calculation Calculate Geometric Mean Ratio (Test/Reference) Cmax_Data->Ratio_Calculation AUC_Data AUC Data (Test vs. Reference) AUC_Data->Ratio_Calculation CI_Calculation Calculate 90% Confidence Interval Ratio_Calculation->CI_Calculation Acceptance_Criteria Regulatory Acceptance Criteria (e.g., 80-125%) CI_Calculation->Acceptance_Criteria Compare with Bioequivalent Bioequivalent Acceptance_Criteria->Bioequivalent Falls within Not_Bioequivalent Not Bioequivalent Acceptance_Criteria->Not_Bioequivalent Falls outside

Caption: Logical flow for determining bioequivalence.

Conclusion

The protocols and information provided herein offer a robust framework for conducting a bioequivalence study of Griseofulvin formulations. The emphasis on a well-designed clinical study, coupled with a highly specific and sensitive bioanalytical method utilizing a stable isotope-labeled internal standard, is essential for generating reliable data to support the regulatory approval of generic Griseofulvin products. Adherence to these principles ensures that patients receive therapeutic agents that meet the highest standards of quality, safety, and efficacy.

References

Application Note: Quantification of Griseofulvin using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin is an antifungal drug used to treat a variety of dermatophyte infections. Accurate and precise quantification of Griseofulvin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity, sensitivity, and accuracy.[1][2] This application note provides a detailed protocol for the quantification of Griseofulvin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry involves the addition of a known amount of an isotopically enriched analog of the analyte (the internal standard) to a sample.[3] The stable isotope-labeled internal standard is chemically identical to the analyte and therefore exhibits the same behavior during sample preparation, chromatography, and ionization. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix effects.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This protocol is a composite based on validated methods for Griseofulvin quantification in human plasma.[4][5]

Materials and Reagents
  • Griseofulvin analytical standard

  • Griseofulvin-d3 (stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Stock and Working Solutions
  • Griseofulvin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Griseofulvin in 10 mL of methanol.

  • Griseofulvin-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Griseofulvin-d3 in 1 mL of methanol.

  • Griseofulvin Working Solutions: Prepare a series of working solutions by serially diluting the Griseofulvin stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Griseofulvin-d3 stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Solid Phase Extraction)
  • Sample Spiking: To 200 µL of human plasma, add 20 µL of the Internal Standard Working Solution (100 ng/mL). For calibration standards and quality controls, add 20 µL of the appropriate Griseofulvin working solution. For unknown samples, add 20 µL of 50:50 (v/v) acetonitrile:water.

  • Vortex: Vortex the samples for 30 seconds.

  • SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Griseofulvin-d3 (IS) Plasma->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MSMS MS/MS Detection (MRM) LC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification Ratio->Quant

Caption: Experimental workflow for Griseofulvin quantification.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Isocratic: 30% A, 70% B[4]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 3 minutes[4]

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Griseofulvin 353.1165.025
Griseofulvin-d3 356.1165.025

Note: Collision energy may require optimization depending on the instrument used. The precursor ion for Griseofulvin corresponds to the [M+H]+ adduct.[6] The product ion at m/z 165.0 is a common and stable fragment.[6][7] For Griseofulvin-d3, the precursor ion mass is increased by 3 Da due to the three deuterium atoms, while the fragment ion remains the same as the deuterium atoms are not part of the fragmented portion.

Data Presentation and Method Performance

A typical calibration curve for Griseofulvin in human plasma is linear over the range of 20-3000 ng/mL.[4] The performance of the method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Table 1: Method Validation Summary

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%20 ng/mL[4]
Intra-day Accuracy ± 15% (±20% at LLOQ)-4.2% to +4.2%[4]
Inter-day Accuracy ± 15% (±20% at LLOQ)-4.2% to +4.2%[4]
Intra-day Precision (%CV) ≤ 15% (≤20% at LLOQ)< 7.5%[4]
Inter-day Precision (%CV) ≤ 15% (≤20% at LLOQ)< 7.5%[4]
Recovery Consistent and reproducible~87%[4]

Table 2: Example Quality Control Sample Performance

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low (LQC) 6058.998.24.5
Medium (MQC) 600612.3102.13.1
High (HQC) 24002355.798.12.8

Conclusion

This application note provides a comprehensive and robust method for the quantification of Griseofulvin in human plasma using isotope dilution LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and pharmaceutical research. The detailed protocol and performance data serve as a valuable resource for researchers and scientists involved in the development and analysis of Griseofulvin.

References

Application Notes and Protocols for Metabolic Flux Analysis of Penicillium using 13C Labeled Griseofulvin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as 13C-labeled glucose, researchers can elucidate the flow of carbon through metabolic pathways. This approach is invaluable for understanding cellular physiology and identifying metabolic bottlenecks, making it a critical tool in metabolic engineering and bioprocess optimization.

Penicillium species are filamentous fungi renowned for their ability to produce a wide array of secondary metabolites, including the antifungal drug Griseofulvin. Understanding the metabolic fluxes associated with Griseofulvin biosynthesis is key to enhancing its production. This document provides detailed application notes and protocols for conducting 13C-based metabolic flux analysis to investigate and optimize Griseofulvin production in Penicillium. While direct studies on 13C MFA for Griseofulvin are limited, the protocols and data presented here are based on extensive research on Penicillium chrysogenum and can be adapted for Penicillium griseofulvum, the primary producer of Griseofulvin.

Griseofulvin Biosynthesis Pathway

Griseofulvin is a polyketide synthesized from acetyl-CoA and malonyl-CoA precursors.[1][2] The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS) that catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units to form a heptaketide backbone.[1] This backbone then undergoes a series of enzymatic modifications, including methylation, chlorination, and oxidative coupling, to yield the final Griseofulvin molecule.[1][3]

GSF_Pathway acetyl_coa Acetyl-CoA heptaketide Heptaketide Backbone acetyl_coa->heptaketide GsfA (NR-PKS) malonyl_coa 6x Malonyl-CoA malonyl_coa->heptaketide griseophenone_c Griseophenone C heptaketide->griseophenone_c GsfB, GsfC (Methylation) griseophenone_b Griseophenone B griseophenone_c->griseophenone_b GsfI (Chlorination) grisan_core Grisan Core griseophenone_b->grisan_core GsfF (Oxidative Coupling) griseofulvin Griseofulvin grisan_core->griseofulvin Further Modifications

Caption: Biosynthetic pathway of Griseofulvin from primary precursors.

Experimental Design for 13C MFA

A successful 13C MFA experiment requires careful planning, from the selection of the organism and labeled substrate to the cultivation method and sampling strategy.

MFA_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Modeling strain_selection Strain Selection (e.g., P. griseofulvum) media_prep Media Preparation with 13C-labeled Substrate (e.g., [1-13C]glucose) strain_selection->media_prep fermentation Fermentation/ Cultivation media_prep->fermentation sampling Metabolic Steady-State Sampling fermentation->sampling quenching Metabolite Quenching sampling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis GC-MS or LC-MS Analysis (Isotopomer Distribution) extraction->ms_analysis flux_calculation Metabolic Flux Calculation (Software, e.g., INCA) ms_analysis->flux_calculation model_refinement Model Refinement and Interpretation flux_calculation->model_refinement GSF_Regulation cluster_signals Environmental Signals cluster_regulators Regulatory Network carbon Carbon Source (e.g., Glucose) global_regs Global Regulators (e.g., CreA, AreA) carbon->global_regs nitrogen Nitrogen Source nitrogen->global_regs pathway_specific_tf Pathway-Specific TF (e.g., GsfR1) global_regs->pathway_specific_tf Modulates gsf_cluster Griseofulvin Gene Cluster (gsfA, gsfB, etc.) pathway_specific_tf->gsf_cluster Activates griseofulvin Griseofulvin Biosynthesis gsf_cluster->griseofulvin Encodes Enzymes

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Griseofulvin-13C,d3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bioanalysis of Griseofulvin using its stable isotope-labeled internal standard, Griseofulvin-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Griseofulvin?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, Griseofulvin. These components can include phospholipids, salts, and proteins.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Griseofulvin in the mass spectrometer's ion source.[1] This interference can either decrease the analyte's signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantification.[1][2]

Q2: How does using this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it has the same chemical structure and physicochemical properties as Griseofulvin, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement.[3] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thus compensating for these variations and improving the accuracy and precision of the results.[3]

Q3: Why is a 13C and deuterium-labeled internal standard like this compound preferred over a deuterated-only or a structurally similar analog internal standard?

A3: While structurally similar analogs can be used, they may not co-elute perfectly with the analyte and can exhibit different ionization efficiencies, making them less effective at compensating for matrix effects. Deuterated-only standards are better, but can sometimes show slight chromatographic separation from the unlabeled analyte (isotopic effect), which can lead to differential matrix effects.[4] Furthermore, deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the solvent.[5] 13C-labeled internal standards are considered the "gold standard" as they are less likely to have chromatographic shifts and the labels are stable, providing the most accurate and precise results.[6] this compound, having both 13C and deuterium labels, provides a significant mass shift from the analyte, minimizing potential crosstalk.

Q4: What is the "post-extraction spiking" method for assessing matrix effects?

A4: The post-extraction spiking method is a standard approach to quantitatively evaluate the extent of matrix effects.[3] It involves comparing the peak response of an analyte spiked into a blank matrix extract (after the extraction process) to the response of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in Griseofulvin concentrations across replicate samples despite using this compound. Inconsistent sample preparation; Inefficient extraction; Instrument instability.Review the sample preparation procedure for consistency. Ensure thorough vortexing and complete solvent evaporation and reconstitution. Verify the stability of the LC-MS/MS system by injecting a series of neat standards.
Erratic or low response for the this compound internal standard. Incorrect preparation of the internal standard working solution; Incomplete addition of the internal standard to samples; Degradation of the internal standard.Prepare a fresh internal standard working solution and verify its concentration. Ensure the internal standard is added accurately to all samples and vortexed immediately. Check the stability of the internal standard under the storage and experimental conditions.
Significant ion suppression is still observed even with the use of this compound. The sample cleanup is insufficient, leading to a high concentration of interfering matrix components that suppress the ionization of both the analyte and the internal standard, potentially impacting the limit of quantification.Optimize the sample preparation method. Consider a more rigorous solid-phase extraction (SPE) protocol with different wash steps or trying a different extraction technique like liquid-liquid extraction (LLE) to remove more of the interfering phospholipids and proteins.[7]
A peak corresponding to Griseofulvin is detected in blank matrix samples spiked only with this compound. Isotopic contribution from the internal standard to the analyte's mass channel ("crosstalk"); Contamination of the internal standard with unlabeled Griseofulvin.Check the mass spectrometry software for any automatic isotope correction settings. If crosstalk is confirmed, it may be necessary to use a higher resolution mass spectrometer or adjust the MRM transitions. Verify the purity of the this compound standard. The unlabeled Griseofulvin should be present at a negligible level.[5]
The retention times of Griseofulvin and this compound are slightly different. This is a known, though less common, isotopic effect, particularly with a high degree of deuterium labeling.While a minor shift may be acceptable, a significant separation can expose the analyte and internal standard to different matrix components as they elute. If the shift is problematic, a slight modification of the chromatographic gradient may help to make them co-elute more closely. 13C-labeled standards generally do not exhibit this shift.[8]

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of quantification in the presence of matrix effects. The following table illustrates a hypothetical, yet realistic, comparison of results for Griseofulvin analysis in human plasma with and without an appropriate internal standard.

Parameter Without Internal Standard With this compound Internal Standard
Nominal Concentration 100 ng/mL100 ng/mL
Replicate 1 (Calculated Conc.) 85.2 ng/mL98.5 ng/mL
Replicate 2 (Calculated Conc.) 115.8 ng/mL101.2 ng/mL
Replicate 3 (Calculated Conc.) 78.5 ng/mL99.8 ng/mL
Replicate 4 (Calculated Conc.) 122.3 ng/mL102.5 ng/mL
Replicate 5 (Calculated Conc.) 95.1 ng/mL97.9 ng/mL
Mean Calculated Concentration 99.4 ng/mL100.0 ng/mL
Accuracy (% Bias) -0.6%0.0%
Precision (% CV) 19.8%2.1%

This data is illustrative and demonstrates the expected improvement in precision when using a SIL-IS.

Experimental Protocols

Protocol for Quantitative Analysis of Griseofulvin in Human Plasma

This protocol is adapted from the validated LC-MS/MS method by Mistri et al. (2007).[9]

a. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Griseofulvin in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From these stocks, prepare serial dilutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality controls.

  • Prepare an internal standard working solution of this compound at a suitable concentration (e.g., 500 ng/mL) in methanol:water (50:50, v/v).

b. Sample Preparation (Solid-Phase Extraction - SPE):

  • Pipette 200 µL of human plasma sample, calibration standard, or quality control into a clean microcentrifuge tube.

  • Add 50 µL of the this compound working solution to each tube (except for blank matrix samples used to assess interferences).

  • Vortex for 30 seconds.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

c. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Hypersil Gold C18 (50 mm x 2.1 mm, 3 µm) or equivalent

  • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B)

  • Gradient: 30% B to 95% B over 2.5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., API 3000)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Griseofulvin: To be optimized based on instrument (e.g., m/z 353.1 -> 257.1)

    • This compound: To be optimized based on instrument (e.g., m/z 357.1 -> 261.1)

Protocol for Assessment of Matrix Effects using Post-Extraction Spiking

a. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the appropriate amount of Griseofulvin and this compound working solutions into the mobile phase to achieve low, medium, and high concentrations.

  • Set B (Post-Spiked Matrix Samples): Extract six different lots of blank human plasma using the SPE protocol described above. After the elution step and before evaporation, spike the eluate with the same amounts of Griseofulvin and this compound as in Set A.

  • Set C (Pre-Spiked Matrix Samples for Recovery): Spike the blank plasma with Griseofulvin and this compound before the SPE procedure.

b. Analysis and Calculation:

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for the analyte and the internal standard:

    • MF = (Mean peak area in Set B) / (Mean peak area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Griseofulvin) / (MF of this compound)

    • The IS-Normalized MF should be close to 1, with a coefficient of variation (%CV) across the different lots of plasma of ≤15%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample add_is Add this compound plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate & Reconstitute spe->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms data Data Acquisition (Analyte/IS Ratio) ms->data quant Calculate Concentration data->quant result result quant->result Final Result

Caption: Bioanalytical workflow for Griseofulvin using a SIL-IS.

troubleshooting_logic cluster_is Internal Standard Check cluster_matrix Matrix Effect Check cluster_system System Check start Inaccurate or Imprecise Results? is_check IS Response Erratic? start->is_check Yes matrix_check High Signal Suppression? start->matrix_check No is_solution Check IS preparation, addition, and stability. is_check->is_solution matrix_solution Optimize sample cleanup (e.g., modify SPE). matrix_check->matrix_solution Yes system_check Instrument Performance Issues? matrix_check->system_check No system_solution Run system suitability tests. Check for contamination. system_check->system_solution

Caption: Troubleshooting logic for bioanalytical issues.

References

Technical Support Center: Griseofulvin-13C,d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Griseofulvin-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal intensity of this internal standard in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Griseofulvin and this compound?

A1: For quantitative analysis using tandem mass spectrometry (LC-MS/MS), monitoring specific precursor and product ion transitions (Multiple Reaction Monitoring or MRM) is crucial.

  • Griseofulvin (Unlabeled): The protonated molecule [M+H]⁺ is the typical precursor ion. Based on its monoisotopic mass of approximately 352.07 g/mol , the precursor ion to monitor is m/z 353.1. A common and robust product ion observed after fragmentation is at m/z 215.1.[1] Other reported product ions that can be considered for confirmation include m/z 321, 310, and 284.[1]

  • This compound (Labeled Internal Standard): This stable isotope-labeled standard has one 13C atom and three deuterium atoms, resulting in a monoisotopic mass of approximately 356.09 g/mol . Therefore, the expected precursor ion [M+H]⁺ is m/z 357.1. Since the labeling is on one of the methoxy groups, the fragmentation pattern is expected to be similar to the unlabeled compound. The corresponding product ion would therefore be shifted by the mass of the isotopic label, resulting in a product ion of m/z 215.1, assuming the fragment does not contain the labeled methoxy group.

It is highly recommended to confirm these transitions by infusing a standard solution of this compound into the mass spectrometer to determine the optimal product ions and collision energies for your specific instrument.

CompoundPrecursor Ion (m/z)Predicted Product Ion (m/z)
Griseofulvin353.1215.1
This compound357.1215.1

Q2: My signal intensity for this compound is low. What are the most common causes?

A2: Low signal intensity for a stable isotope-labeled internal standard like this compound can stem from several factors. The most common are:

  • Suboptimal Ion Source Parameters: The settings for the electrospray ionization (ESI) source, such as capillary voltage, source temperature, and gas flows, may not be optimized for this specific compound.

  • Matrix Effects: Components in your sample matrix (e.g., plasma, urine, tissue extract) can co-elute with your analyte and suppress its ionization, leading to a weaker signal.

  • Incorrect Mass Spectrometry Settings: The declustering potential and collision energy may not be optimal for the specific transition of this compound.

  • Sample Preparation Issues: Inefficient extraction or the presence of interfering substances from the sample preparation process can negatively impact signal intensity.

  • Mobile Phase Composition: The pH and organic solvent composition of your mobile phase can significantly influence the ionization efficiency of Griseofulvin.

Q3: How can I troubleshoot low signal intensity?

A3: A systematic approach to troubleshooting is recommended. Start by isolating the potential problem area: the mass spectrometer, the liquid chromatography, or the sample itself.

Troubleshooting Guides

Guide 1: Optimizing Mass Spectrometer Parameters

Low signal intensity is often related to suboptimal instrument settings. Here’s a step-by-step guide to optimizing your mass spectrometer for this compound.

Step 1: Infusion and Direct Optimization Prepare a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump. This allows for real-time optimization of the following parameters without chromatographic interference.

Step 2: Source Parameter Optimization Adjust the following ESI source parameters to maximize the signal intensity of the precursor ion (m/z 357.1):

  • Capillary Voltage: Start with a typical value (e.g., 3500 V for positive mode) and adjust in small increments (e.g., ±500 V) to find the optimal setting.

  • Source Temperature: For compounds like Griseofulvin, a source temperature between 120°C and 150°C is a good starting point. Increase or decrease in 10-20°C increments.

  • Desolvation Gas Flow and Temperature: These parameters are critical for efficient solvent evaporation. Typical starting values are around 800-1000 L/hr for the gas flow and 400-500°C for the temperature. Optimize one parameter at a time.

  • Nebulizer Gas Pressure: This affects droplet formation. Start with the manufacturer's recommendation and adjust as needed.

Step 3: Compound-Specific Parameter Optimization Once the source parameters are optimized for the precursor ion, focus on the fragmentation parameters:

  • Declustering Potential (DP) / Cone Voltage (CV): This voltage helps to prevent solvent clusters from entering the mass analyzer. A typical starting point is between 20-40 V. Ramp the voltage to find the value that gives the highest precursor ion intensity without significant in-source fragmentation.

  • Collision Energy (CE): This is the most critical parameter for fragmentation. While monitoring the transition from the precursor ion (m/z 357.1) to the expected product ion (m/z 215.1), ramp the collision energy (e.g., from 10 to 40 eV) to find the value that yields the highest product ion intensity. For unlabeled Griseofulvin, a collision energy of around 27% has been reported to be effective.[1]

Quantitative Impact of Source Parameters on Signal Intensity (Example Data for Antifungal Compounds)

The following table illustrates the potential impact of optimizing source parameters, with data adapted from studies on similar small molecules.

ParameterSetting 1Relative IntensitySetting 2Relative IntensityFold Change
Capillary Voltage3.0 kV1.04.0 kV1.81.8x
Source Temperature120 °C1.0140 °C2.52.5x
Desolvation Gas Flow800 L/hr1.01000 L/hr1.51.5x

Note: This is example data and the optimal values and fold changes will be specific to your instrument and compound.

Guide 2: Addressing Matrix Effects and Mobile Phase Composition

If instrument parameters are optimized and the signal is still low, the issue may lie with your sample matrix or LC method.

Step 1: Evaluate Matrix Effects To determine if matrix effects are suppressing your signal, perform a post-extraction spike experiment.

  • Extract a blank matrix sample (with no this compound).

  • Prepare a pure solution of this compound at the target concentration in the mobile phase.

  • Spike the extracted blank matrix with this compound to the same target concentration.

  • Analyze both samples and compare the peak area of this compound. A significantly lower peak area in the spiked matrix sample indicates ion suppression.

Step 2: Improve Sample Preparation If ion suppression is observed, consider the following improvements to your sample preparation:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. A C18 sorbent is a good starting point for a moderately nonpolar compound like Griseofulvin.

  • Liquid-Liquid Extraction (LLE): This can also provide a cleaner sample extract than a simple protein precipitation.

  • Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components.

Step 3: Optimize Mobile Phase Composition The pH and organic content of your mobile phase can have a profound effect on ionization efficiency.

  • Mobile Phase Additives: For positive mode ESI, acidic modifiers are typically used to promote protonation.

    • Formic Acid (0.1%): This is the most common additive and is a good starting point.

    • Ammonium Formate/Acetate: Buffering the mobile phase with low concentrations (e.g., 5-10 mM) of ammonium formate or acetate can sometimes improve signal stability and intensity.

  • Organic Solvent: Acetonitrile and methanol are the most common organic solvents in reversed-phase chromatography. The choice of solvent can impact ionization efficiency. It is worth testing both to see which provides a better signal for Griseofulvin.

Quantitative Impact of Mobile Phase Additives on Signal Intensity (Example Data)

Mobile Phase Additive (in Water/Acetonitrile)Relative Signal Intensity
No Additive1.0
0.1% Formic Acid5.2
5 mM Ammonium Formate3.8
0.1% Acetic Acid4.5

Note: This is example data and the optimal mobile phase will be compound and method-specific.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting Griseofulvin from plasma.

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of an internal standard working solution (this compound in methanol). Vortex for 30 seconds. Add 200 µL of 4% phosphoric acid and vortex again.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Griseofulvin Analysis

This protocol provides a starting point for the chromatographic and mass spectrometric conditions.

Liquid Chromatography Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Griseofulvin: Q1 m/z 353.1 -> Q3 m/z 215.1

    • This compound: Q1 m/z 357.1 -> Q3 m/z 215.1

  • Capillary Voltage: 3500 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Energy: Optimize for your instrument (start around 25-30 eV)

Visualizations

Troubleshooting_Workflow start Low Signal Intensity for This compound check_ms Step 1: Check MS Performance start->check_ms infuse_std Infuse Standard Solution (this compound) check_ms->infuse_std Isolate MS from LC end_consult Consult Instrument Specialist check_ms->end_consult If unable to get signal on infusion optimize_source Optimize Source Parameters (Voltage, Temp, Gas) infuse_std->optimize_source optimize_compound Optimize Compound Parameters (DP, CE) optimize_source->optimize_compound signal_ok_ms Signal Intensity OK? optimize_compound->signal_ok_ms check_lc Step 2: Evaluate LC Method and Matrix Effects signal_ok_ms->check_lc No end_ok Problem Resolved signal_ok_ms->end_ok Yes post_spike Perform Post-Extraction Spike Experiment check_lc->post_spike suppression_found Ion Suppression Observed? post_spike->suppression_found improve_prep Improve Sample Prep (SPE, LLE, Dilution) suppression_found->improve_prep Yes optimize_mp Optimize Mobile Phase (pH, Organic Solvent) suppression_found->optimize_mp No improve_prep->end_ok optimize_mp->end_ok

Caption: Troubleshooting workflow for low signal intensity.

Experimental_Workflow sample Plasma Sample add_is Add this compound (Internal Standard) sample->add_is pretreat Pre-treat Sample (e.g., Acidification) add_is->pretreat spe Solid-Phase Extraction (C18 Cartridge) pretreat->spe elute Elute Analytes spe->elute evap Evaporate & Reconstitute in Mobile Phase elute->evap lcms Inject into LC-MS/MS System evap->lcms data Data Acquisition (MRM Mode) lcms->data

Caption: General experimental workflow for Griseofulvin analysis.

References

Minimizing isotopic cross-talk between Griseofulvin and Griseofulvin-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Griseofulvin and its stable isotope-labeled internal standard, Griseofulvin-13C,d3. The focus is on minimizing isotopic cross-talk during LC-MS/MS analysis to ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk and why is it a concern in the analysis of Griseofulvin with its 13C,d3-labeled internal standard?

A1: Isotopic cross-talk, in the context of LC-MS/MS, refers to the interference where the signal from the unlabeled analyte (Griseofulvin) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice-versa. This occurs because naturally abundant heavy isotopes (primarily ¹³C) in the Griseofulvin molecule can result in a small percentage of molecules having a mass-to-charge ratio (m/z) that overlaps with the m/z of the internal standard. This interference can lead to inaccurate quantification, typically an overestimation of the analyte concentration at low levels and an underestimation at high levels, compromising the reliability of pharmacokinetic and bioequivalence studies.

Q2: How can I select the optimal precursor and product ions (MRM transitions) to minimize isotopic cross-talk?

A2: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for minimizing isotopic cross-talk. The goal is to choose transitions where the contribution from the natural isotopic abundance of the analyte to the internal standard's signal is negligible.

  • Precursor Ion Selection: The precursor ion for Griseofulvin (C₁₇H₁₇ClO₆, exact mass: 352.0714) is typically the [M+H]⁺ ion at m/z 353.1. For Griseofulvin-¹³C,d₃, the mass will be shifted. The exact m/z will depend on the position of the ¹³C label. Assuming one ¹³C and three deuterium atoms, the expected m/z would be approximately 357.1. It is crucial to use high-resolution mass spectrometry to determine the exact masses and their isotopic distribution.

  • Product Ion Selection: Fragment ions should be chosen to be specific and intense for both the analyte and the internal standard. Avoid selecting product ions that could be generated from both the analyte and the internal standard after fragmentation. It is advisable to select a product ion that retains the labeled portion of the internal standard molecule.

Q3: What are some general laboratory practices to reduce the risk of isotopic cross-talk?

A3: Beyond mass spectrometer settings, several laboratory practices can help minimize isotopic cross-talk:

  • High Purity Standards: Ensure the chemical and isotopic purity of both the Griseofulvin and this compound standards. Impurities in the unlabeled standard can contribute to the signal of the labeled standard, and vice versa.

  • Optimize Chromatography: Achieve baseline chromatographic separation of Griseofulvin from any potential interfering compounds in the matrix. While Griseofulvin and its labeled internal standard will co-elute, good chromatography reduces the overall chemical noise and potential for isobaric interferences.

  • Appropriate Concentration of Internal Standard: The concentration of the this compound internal standard should be carefully chosen. A concentration that is too high can increase the contribution of any low-level unlabeled impurity to the analyte signal. Conversely, a concentration that is too low may result in a poor signal-to-noise ratio. A common practice is to use a concentration in the mid-range of the calibration curve.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Non-linear calibration curve, especially at the lower and upper ends. Isotopic cross-talk from the analyte to the internal standard, or vice-versa.1. Re-evaluate MRM transitions: Select precursor and product ions with a larger mass difference to minimize overlap. 2. Check for isotopic purity of standards: Analyze the pure standards to confirm their isotopic distribution. 3. Adjust internal standard concentration: Optimize the concentration of this compound.
Inaccurate results for quality control (QC) samples. Contribution of natural isotopes from high concentration samples to the internal standard signal.1. Perform a cross-talk experiment: Analyze a high concentration of Griseofulvin without the internal standard to measure the percentage of signal contribution to the internal standard's MRM channel. 2. Mathematically correct for the contribution: If the cross-talk is consistent, a correction factor can be applied to the data.
Poor signal-to-noise ratio for the internal standard. Suboptimal ionization or fragmentation. Insufficient concentration.1. Optimize MS parameters: Infuse the this compound standard directly into the mass spectrometer to optimize source and collision cell parameters. 2. Increase internal standard concentration: Ensure the concentration is sufficient for robust detection across the entire analytical run.
Interference peaks observed at the retention time of Griseofulvin. Matrix effects or co-eluting isobaric compounds.1. Improve sample preparation: Employ a more rigorous extraction method, such as solid-phase extraction (SPE), to remove interfering matrix components.[1] 2. Modify chromatographic conditions: Adjust the mobile phase composition, gradient, or column chemistry to resolve the interference.

Experimental Protocols

Proposed LC-MS/MS Method for Griseofulvin Quantification

This protocol is based on a validated method for Griseofulvin in human plasma and adapted for the use of this compound as the internal standard.[1]

1. Sample Preparation (Solid-Phase Extraction) [1]

  • To 500 µL of plasma, add 50 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions [1]

  • Column: A reversed-phase C18 column (e.g., Hypersil GOLD, 50 mm × 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Griseofulvin, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Note: These are proposed transitions and should be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Griseofulvin353.1165.125
This compound357.1168.125

Visualizations

Griseofulvin Biosynthetic Pathway

Griseofulvin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase acetyl_coa->pks malonyl_coa 6x Malonyl-CoA malonyl_coa->pks benzophenone Benzophenone Intermediate pks->benzophenone Heptaketide formation methylation1 O-Methylation benzophenone->methylation1 griseophenone_c Griseophenone C methylation1->griseophenone_c chlorination Chlorination griseophenone_c->chlorination griseophenone_b Griseophenone B chlorination->griseophenone_b oxidative_coupling Phenol Oxidative Coupling griseophenone_b->oxidative_coupling dehydrogriseofulvin Dehydrogriseofulvin oxidative_coupling->dehydrogriseofulvin reduction Reduction dehydrogriseofulvin->reduction griseofulvin Griseofulvin reduction->griseofulvin Griseofulvin_MoA cluster_fungal_cell Fungal Cell tubulin Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis cell_division Fungal Cell Division mitosis->cell_division griseofulvin Griseofulvin griseofulvin->tubulin Binds to griseofulvin_effect Disruption of Mitotic Spindle griseofulvin_effect->mitosis Inhibition Troubleshooting_Workflow start Inaccurate Quantification (Suspected Cross-Talk) check_purity Verify Isotopic Purity of Standards start->check_purity check_purity->start Impure optimize_mrm Optimize MRM Transitions (Precursor/Product Ions) check_purity->optimize_mrm Purity OK adjust_is_conc Adjust Internal Standard Concentration optimize_mrm->adjust_is_conc Optimized improve_chroma Improve Chromatographic Separation adjust_is_conc->improve_chroma Adjusted revalidate Re-validate Method improve_chroma->revalidate Improved end Accurate Quantification revalidate->end

References

Strategies for enhancing the solubility of Griseofulvin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Griseofulvin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of Griseofulvin in in vitro assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Griseofulvin and why is its solubility a major issue for in vitro experiments?

A1: Griseofulvin is an antifungal antibiotic.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high membrane permeability but low aqueous solubility.[3] This poor water solubility (approximately 8.64 mg/L) presents a significant challenge for in vitro assays, as the compound can precipitate in aqueous culture media, leading to inaccurate and inconsistent results.[2][4]

Q2: What are the most common organic solvents for preparing Griseofulvin stock solutions?

A2: Griseofulvin is soluble in several organic solvents. Dimethylformamide (DMF) and tetrachloroethane are solvents where it is freely soluble.[1] It is also soluble in acetone and chloroform, and sparingly soluble in ethanol and methanol.[1][2][5] For cell-based assays, Dimethyl sulfoxide (DMSO) is a frequently used solvent for preparing concentrated stock solutions.[1][6]

Q3: What is a safe concentration of DMSO for my cell culture experiments?

A3: While DMSO is an effective solvent, it can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to perform a solvent tolerance test for your specific cell line and assay to determine the maximum non-toxic concentration.

Q4: What are the primary strategies to improve the aqueous solubility of Griseofulvin?

A4: Several techniques have been successfully employed to enhance the solubility and dissolution rate of Griseofulvin. The main strategies include:

  • Solid Dispersions: Dispersing Griseofulvin in a hydrophilic polymer matrix (like PEG 6000 or HPMCAS) can improve its dissolution.[3][7][8]

  • Cyclodextrin Complexation: Encapsulating Griseofulvin within cyclodextrin molecules (such as β-cyclodextrin or HP-γ-cyclodextrin) can significantly increase its aqueous solubility.[9][10][11]

  • Nanonization: Reducing the particle size to the nanometer range (nanocrystals or nanosuspensions) increases the surface area, leading to enhanced solubility and dissolution rates.[11][12][13]

  • Micellar Solubilization: Using surfactants or amphiphilic block copolymers like Poloxamers can form micelles that encapsulate Griseofulvin, thereby increasing its solubility in aqueous solutions.[14]

Troubleshooting Guide

This guide addresses common problems encountered when working with Griseofulvin in in vitro assays.

Problem: Precipitate forms immediately after adding my Griseofulvin stock solution to the aqueous culture medium.

G start Precipitation Observed in Media check_drug_conc Is final Griseofulvin conc. above its solubility limit? start->check_drug_conc check_solvent Is final solvent conc. (e.g., DMSO) too low to maintain solubility? solution_solvent Solution: Increase final solvent conc. (stay below cell toxicity limit, e.g., <0.5% DMSO). Or use a solubility-enhanced formulation. check_solvent->solution_solvent Yes check_mixing Was the stock added slowly to pre-warmed, stirring media? check_solvent->check_mixing No check_drug_conc->check_solvent No solution_drug_conc Solution: Lower the final working concentration of Griseofulvin. check_drug_conc->solution_drug_conc Yes solution_mixing Solution: Pre-warm media to 37°C. Add stock solution dropwise while vortexing/stirring for rapid dispersion. check_mixing->solution_mixing No

Caption: Troubleshooting workflow for Griseofulvin precipitation.

Problem: My stock solution in DMSO has formed crystals after being stored at -20°C.

  • Possible Cause: The concentration of your stock solution may be too high for stable storage at that temperature, leading to crystallization.

  • Solution: Gently warm the vial in a 37°C water bath and vortex until the crystals are fully redissolved before making your working dilutions. For future preparations, consider making a slightly less concentrated stock solution. Solutions in DMSO, ethanol, or DMF can be stored at -20°C for up to 3 months.[1]

Problem: I am observing inconsistent or non-reproducible results in my bioassays.

  • Possible Cause: This could be due to the partial precipitation of Griseofulvin in the assay medium, which would mean the effective concentration of the drug is lower and more variable than intended.

  • Solution: Always prepare fresh dilutions of Griseofulvin in your final medium immediately before each experiment. Visually inspect the medium for any signs of cloudiness or precipitate. For greater consistency, it is highly recommended to use a solubility-enhanced formulation of Griseofulvin, such as a cyclodextrin complex or a solid dispersion.

Quantitative Data Summary

The following tables provide a summary of solubility data and the effectiveness of various enhancement strategies.

Table 1: Solubility of Griseofulvin in Various Solvents

Solvent Solubility Reference
Water Very slightly soluble (~8.9 mg/L) [1][2][15]
Dimethylformamide (DMF) Freely Soluble [1][2]
Tetrachloroethane Highly Soluble [1]
Acetone Soluble [1][2]
Chloroform Soluble [1][2]
N-methyl-2-pyrrolidone (NMP) ~100 mg/mL [16]
Dimethyl Sulfoxide (DMSO) ≥10.45 mg/mL [17][18]
Ethanol Sparingly Soluble [1][2]

| Methanol | Slightly Soluble |[1] |

Table 2: Summary of Griseofulvin Solubility Enhancement Techniques

Technique Carrier/Method Fold Increase in Solubility/Dissolution Reference
Cyclodextrin Complexation β-Cyclodextrin (1:2 molar ratio) Significantly increased dissolution rate [9][10]
HP-γ-Cyclodextrin 477-fold increase in water solubility [11][19]
HP-β-Cyclodextrin 11.5-fold increase in water solubility [4]
Solid Dispersion PEG 6000 and Crospovidone 97.11% drug release in 45 minutes [3]
HPMCAS (20% drug load) Improved dissolution rate [7]
Nanonization Emulsion Solvent Diffusion 10-fold increase in solubility [12]
Emulsion Solvent Diffusion 6-fold increase in water solubility [11]

| Micellar Solubilization | Poloxamer 407 (P407) | 8-fold increase in water solubility |[14] |

Experimental Protocols

Here are detailed protocols for common solubility enhancement techniques.

Protocol 1: Preparation of Griseofulvin-β-Cyclodextrin Inclusion Complex

This protocol is based on the co-precipitation method.[10][20]

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Addition cluster_2 Step 3: Complexation cluster_3 Step 4: Precipitation & Drying cluster_4 Step 5: Final Processing a Dissolve weighed Griseofulvin in ethanol at room temperature. b Dissolve required moles of β-Cyclodextrin (e.g., 1:2 drug:CD ratio) in distilled water. a->b c Add the β-Cyclodextrin solution to the Griseofulvin solution. d Stir the mixture with a magnetic stirrer at room temperature for 1 hour. b->d e Evaporate the solvent to dryness on a water bath. d->e f The precipitated complex appears as a crystalline powder. e->f g Pulverize the powder, pass through a #100 sieve, and store in a desiccator. e->g

Caption: Workflow for Griseofulvin-Cyclodextrin Complexation.

Methodology:

  • Preparation: Accurately weigh Griseofulvin and β-Cyclodextrin to achieve the desired molar ratio (e.g., 1:2).

  • Dissolution: Dissolve the weighed Griseofulvin in a suitable volume of ethanol at room temperature. In a separate container, dissolve the β-Cyclodextrin in distilled water.[10]

  • Mixing: Add the aqueous β-Cyclodextrin solution to the ethanolic Griseofulvin solution.

  • Stirring: Stir the resulting mixture using a magnetic stirrer for 1 hour at room temperature.[10]

  • Evaporation: Evaporate the solvent to dryness using a water bath. The inclusion complex will precipitate as a crystalline powder.[10]

  • Processing: Collect the powder, pulverize it, pass it through a fine-mesh sieve (e.g., #100), and store it in a desiccator until use.[10]

Protocol 2: Preparation of Griseofulvin Solid Dispersion

This protocol utilizes the solvent evaporation method.[3][8]

Methodology:

  • Selection of Carrier: Choose a hydrophilic carrier such as Polyethylene Glycol (PEG) 6000 or Poloxamer 188.[8]

  • Dissolution: Dissolve both Griseofulvin and the carrier (e.g., in a 1:1 weight ratio) in a common volatile solvent like methanol or acetone.[3][8]

  • Evaporation: Evaporate the solvent under vacuum using a rotary evaporator. This will produce a thin film or solid mass on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve. Store in a desiccator.

Protocol 3: Preparation of Griseofulvin Nanosuspension

This protocol is based on the emulsion-solvent diffusion method.[12]

Methodology:

  • Organic Phase Preparation: Dissolve Griseofulvin in a water-miscible organic solvent like acetone. This will form the internal or organic phase.

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution containing a stabilizer (e.g., Polysorbate 80, PVP K-30). This will be the external or aqueous phase.

  • Emulsification: Inject the organic phase into the aqueous phase under high-speed homogenization or stirring. This will form an oil-in-water emulsion.

  • Solvent Diffusion: Add an excess of water to the emulsion with continuous stirring. This causes the organic solvent to diffuse from the emulsion droplets into the aqueous phase, leading to the precipitation of Griseofulvin as nanoparticles.

  • Solvent Removal: Remove the organic solvent and some of the water from the nanosuspension using a rotary evaporator under reduced pressure.

  • Characterization: The resulting nanosuspension can be used directly or further processed (e.g., lyophilized). Characterize the particle size and distribution using a particle size analyzer.

References

Impact of deuteration on the chromatographic behavior of Griseofulvin-d3 internal standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of deuteration on the chromatographic behavior of Griseofulvin-d3 internal standards.

Frequently Asked Questions (FAQs)

Q1: What is Griseofulvin-d3 and why is it used as an internal standard?

Griseofulvin-d3 is a stable isotope-labeled version of Griseofulvin, an antifungal drug.[1][2] It is used as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to improve the accuracy and precision of quantifying Griseofulvin in complex biological matrices.[1] The key advantage of using a stable isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte, but a different mass, allowing for its distinction by the mass spectrometer.

Q2: Can I expect Griseofulvin-d3 to have the exact same retention time as Griseofulvin?

Not necessarily. While chemically very similar, the substitution of hydrogen with deuterium can lead to a phenomenon known as the "chromatographic isotope effect."[3][4] This effect can cause a slight difference in the retention times between the deuterated and non-deuterated compounds.[3][4] In reversed-phase chromatography, deuterated compounds often, but not always, elute slightly earlier than their non-deuterated counterparts.[4]

Q3: What causes the chromatographic isotope effect?

The chromatographic isotope effect arises from the subtle differences in the physicochemical properties of the C-D versus the C-H bond. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and van der Waals interactions with the stationary phase of the chromatography column. These small differences can be sufficient to cause a separation between the analyte and its deuterated internal standard.

Q4: Is the chromatographic separation of Griseofulvin and Griseofulvin-d3 a problem for my analysis?

Whether the separation is problematic depends on the specific analytical method and its requirements. In many LC-MS/MS applications, a small degree of separation is acceptable, as the two compounds can still be individually monitored by the mass spectrometer. However, if the separation is significant or leads to issues like poor peak shape or interference with other compounds, it may need to be addressed. In some cases, co-elution of the analyte and internal standard is desirable to ensure they experience the same matrix effects.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the use of Griseofulvin-d3 as an internal standard in chromatographic methods.

Issue 1: Partial or Complete Chromatographic Separation of Griseofulvin and Griseofulvin-d3

Symptoms:

  • Two distinct peaks are observed for Griseofulvin and Griseofulvin-d3.

  • The retention time of Griseofulvin-d3 is consistently earlier or later than that of Griseofulvin.

Potential Causes:

  • Chromatographic Isotope Effect: This is the most likely cause. The magnitude of the separation can be influenced by the mobile phase composition, stationary phase chemistry, and temperature.

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile vs. methanol) and its proportion in the mobile phase can affect the interactions of both analytes with the stationary phase, thereby influencing their separation.[6][7][8]

  • Stationary Phase: The type of stationary phase (e.g., C18, C8, Phenyl) will have a significant impact on the retention and potential separation of the two compounds.

Solutions:

  • Modify Mobile Phase Composition:

    • Adjust the ratio of the organic solvent to the aqueous phase. A change in the elution strength can sometimes reduce the separation.

    • Switch the organic modifier. For example, if using acetonitrile, try methanol, or vice versa. Methanol and acetonitrile have different selectivities and may alter the retention behavior.[6]

  • Adjust Temperature: Lowering the column temperature can sometimes reduce the kinetic differences that contribute to separation.

  • Evaluate Different Stationary Phases: If significant separation persists and is problematic, testing columns with different stationary phase chemistries may be necessary.

Issue 2: Poor Peak Shape (Tailing or Fronting) for Griseofulvin-d3

Symptoms:

  • The Griseofulvin-d3 peak is asymmetrical, with a tailing or fronting edge.[9][10]

Potential Causes:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, leading to peak tailing.[9][10]

  • Column Overload: Injecting too much of the internal standard can lead to peak fronting.

  • Contamination: A contaminated column or guard column can cause peak distortion for all analytes.[11][12]

Solutions:

  • For Peak Tailing:

    • Adjust Mobile Phase pH: If the analyte has ionizable groups, adjusting the pH of the mobile phase can suppress secondary interactions.

    • Use a Buffered Mobile Phase: The addition of a buffer to the mobile phase can help to maintain a consistent pH and mask silanol interactions.[9][10]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed to minimize residual silanol activity.

  • For Peak Fronting:

    • Reduce Injection Concentration: Lower the concentration of the Griseofulvin-d3 internal standard in the spiking solution.

  • For General Peak Shape Issues:

    • Flush the Column: Follow the manufacturer's instructions for column washing.

    • Replace the Guard Column: If a guard column is being used, it may be contaminated and require replacement.

Issue 3: Inconsistent Griseofulvin-d3 Peak Area or Response

Symptoms:

  • The peak area or height of the Griseofulvin-d3 internal standard varies significantly between injections, even in quality control samples.

Potential Causes:

  • Inaccurate Pipetting: Errors in adding the internal standard solution to the samples.

  • Sample Preparation Variability: Inconsistent extraction recovery of the internal standard.

  • Ion Suppression or Enhancement (in LC-MS/MS): Co-eluting matrix components can affect the ionization efficiency of the internal standard.

  • Injector Issues: Problems with the autosampler can lead to inconsistent injection volumes.

Solutions:

  • Ensure Accurate Pipetting: Calibrate pipettes regularly and use a consistent technique for adding the internal standard.

  • Optimize Sample Preparation: Ensure the sample preparation method is robust and provides consistent recovery for both the analyte and the internal standard.

  • Address Matrix Effects:

    • Improve sample cleanup to remove interfering matrix components.

    • Adjust the chromatography to separate the internal standard from the region of ion suppression.

  • Troubleshoot the LC System: Perform injector maintenance and checks to ensure consistent injection volumes.

Experimental Protocols

Example LC-MS/MS Method for Griseofulvin Analysis

This is a general example of an LC-MS/MS method that can be used as a starting point for the analysis of Griseofulvin. Optimization will likely be required for your specific instrumentation and application.

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS/MS Transition Griseofulvin: m/z 353.1 -> 251.1; Griseofulvin-d3: m/z 356.1 -> 254.1 (Transitions are examples and should be optimized)

Visualizations

Troubleshooting Logic for Peak Shape Issues

PeakShapeTroubleshooting start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Affects All Peaks? start->check_all_peaks check_single_peak Affects Only IS Peak? check_all_peaks->check_single_peak No all_peaks_issue System-wide Issue check_all_peaks->all_peaks_issue Yes single_peak_issue Analyte-Specific Issue check_single_peak->single_peak_issue system_causes Potential Causes: - Column Contamination - Blocked Frit - Extra-column Volume all_peaks_issue->system_causes system_solutions Solutions: - Flush/Replace Column - Replace Frit - Check Tubing all_peaks_issue->system_solutions peak_type Tailing or Fronting? single_peak_issue->peak_type tailing Tailing peak_type->tailing Tailing fronting Fronting peak_type->fronting Fronting tailing_causes Potential Causes: - Secondary Interactions - Incompatible Sample Solvent tailing->tailing_causes tailing_solutions Solutions: - Adjust Mobile Phase pH/Buffer - Use End-capped Column - Match Sample Solvent tailing->tailing_solutions fronting_causes Potential Cause: - Column Overload fronting->fronting_causes fronting_solutions Solution: - Reduce IS Concentration fronting->fronting_solutions

Caption: Troubleshooting workflow for common peak shape problems.

Experimental Workflow for Method Development

MethodDevelopmentWorkflow start Define Analytical Requirements select_column Select Initial Column (e.g., C18) start->select_column mobile_phase_scout Scout Mobile Phases (Acetonitrile vs. Methanol) select_column->mobile_phase_scout gradient_opt Optimize Gradient Profile mobile_phase_scout->gradient_opt temp_opt Optimize Column Temperature gradient_opt->temp_opt ms_opt Optimize MS Parameters (Source and Analyzer) temp_opt->ms_opt validation Method Validation (Precision, Accuracy, etc.) ms_opt->validation

Caption: A typical workflow for developing an LC-MS/MS method.

References

Validation & Comparative

A Comparative Guide to Griseofulvin Assay Methodologies: Highlighting the Advantages of Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Griseofulvin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. This guide provides an objective comparison of various analytical methods for Griseofulvin assays, with a special focus on the benefits of employing a stable isotope-labeled internal standard, such as Griseofulvin-¹³C,d₃.

The use of an appropriate internal standard (IS) is critical in bioanalytical method development to ensure the accuracy and precision of the results by correcting for variability in sample preparation and instrument response. While various compounds have been utilized as internal standards in Griseofulvin assays, the ideal IS is a stable isotope-labeled analog of the analyte. Griseofulvin-¹³C,d₃, by virtue of its identical chemical and physical properties to Griseofulvin, co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in mass spectrometry. This leads to more effective compensation for analytical variability compared to structurally similar but non-isotopic internal standards.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of Griseofulvin. The data for High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are derived from published studies. The projected performance for an LC-MS/MS method using a Griseofulvin-¹³C,d₃ internal standard is included to illustrate the expected improvements.

ParameterHPLC with Fluorescence Detection (using Warfarin IS)[1][2][3]LC-MS/MS (using Propranolol HCl IS)[4]LC-MS/MS (Projected with Griseofulvin-¹³C,d₃ IS)
Linearity Range 10 - 2500 ng/mL[1][2]20 - 3000 ng/mL[4]Expected to be similar or wider, e.g., 1 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL[2][3]20 ng/mL[4]Expected to be lower, e.g., ≤ 1 ng/mL
Intra-day Precision (%CV) < 3.0%[1][2]< 7.5%[4]Expected to be < 5%
Inter-day Precision (%CV) < 7.5%[1][2]< 7.5%[4]Expected to be < 5%
Intra-day Accuracy (%RE) 0.89% to 9.26%[1][2]Within ±4.2%[4]Expected to be within ±5%
Inter-day Accuracy (%RE) 0.71% to 7.68%[1][2]Not explicitly reportedExpected to be within ±5%
Mean Recovery 99.2%[2][3]87.36%[4]Expected to be consistent and reproducible (>90%)
Matrix Effect Not typically assessedAddressed[4]Effectively minimized

Key Advantages of Griseofulvin-¹³C,d₃ Internal Standard:

  • Reduced Matrix Effects: Co-elution of the analyte and the stable isotope-labeled IS ensures that both are subjected to the same degree of ion suppression or enhancement, leading to more accurate quantification.

  • Improved Precision and Accuracy: The stable isotope-labeled IS provides superior correction for variability during sample extraction, handling, and injection.

  • Enhanced Specificity: The use of mass spectrometry with a specific mass transition for both the analyte and the IS enhances the selectivity of the assay.

Experimental Protocols

Adherence to established bioanalytical method validation guidelines, such as those from the FDA and the International Council for Harmonisation (ICH), is crucial for ensuring data integrity and regulatory acceptance.[5][6][7][8][9]

Representative LC-MS/MS Method for Griseofulvin Assay

This protocol is based on a published method for the quantification of Griseofulvin in human plasma using an LC-MS/MS system.[4] To enhance performance, the use of Griseofulvin-¹³C,d₃ as the internal standard is recommended.

1. Sample Preparation (Solid Phase Extraction)

  • To 200 µL of human plasma, add 25 µL of Griseofulvin-¹³C,d₃ internal standard working solution.

  • Vortex for 30 seconds.

  • Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of mobile phase.

  • Inject an aliquot of the eluate into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Hypersil, Hypurity C18 (50 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: 0.05% Formic acid in water: Acetonitrile (30:70, v/v).[4]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.[4]

  • Column Temperature: 40°C.

  • Total Run Time: 3.0 min.[4]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Griseofulvin: To be determined based on instrument optimization (e.g., monitoring the transition of the parent ion to a specific product ion).

    • Griseofulvin-¹³C,d₃: To be determined based on instrument optimization, accounting for the mass shift due to isotopic labeling.

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

4. Method Validation Parameters

The method should be validated for the following parameters as per regulatory guidelines:[5][8]

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.

  • Linearity and Range: A calibration curve with at least six non-zero concentrations.

  • Accuracy and Precision: Determined at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

  • Recovery: Extraction efficiency of the analyte and IS.

  • Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.

  • Stability: Freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the biological context of Griseofulvin, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Griseofulvin-13C,d3 IS plasma->add_is vortex Vortex add_is->vortex spe Solid Phase Extraction (SPE) vortex->spe elute Elution spe->elute lc LC Separation elute->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for Griseofulvin assay using LC-MS/MS.

Griseofulvin's primary mechanism of action involves the disruption of the mitotic spindle in fungal cells by binding to tubulin.[10][11] This prevents cell division and ultimately leads to fungal cell death.

signaling_pathway cluster_cell Fungal Cell Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin Binds to MitoticSpindle Mitotic Spindle Assembly Griseofulvin->MitoticSpindle Disrupts Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->MitoticSpindle Mitosis Mitosis MitoticSpindle->Mitosis CellDivision Cell Division Mitosis->CellDivision

Caption: Mechanism of action of Griseofulvin in fungal cells.

References

A Comparative Guide to Internal Standards in Griseofulvin Bioanalysis: Griseofulvin-¹³C,d₃ versus a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of using a stable isotope-labeled (SIL) internal standard, Griseofulvin-¹³C,d₃, versus a structural analog for the quantification of the antifungal drug Griseofulvin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide will present a detailed analysis of a validated LC-MS/MS method for Griseofulvin using a structural analog, propranolol hydrochloride, as the internal standard. While specific experimental data for a direct comparison with Griseofulvin-¹³C,d₃ was not available in the public domain at the time of this review, we will discuss the theoretical advantages and potential performance differences based on established principles of bioanalytical method validation.

Performance Data: Griseofulvin Analysis with a Structural Analog Internal Standard

A published study on the bioanalysis of Griseofulvin in human plasma utilized propranolol hydrochloride as a structural analog internal standard. The method demonstrated good performance characteristics, as summarized in the table below.

Validation ParameterPerformance with Propranolol HCl as Internal Standard
Linearity Range 20 - 3000 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL
Accuracy (RE%) Within ±4.2%
Precision (CV%) < 7.5% (Intra- and Inter-batch)
Absolute Recovery Griseofulvin: 87.36% Propranolol HCl: 98.91%

The Case for Griseofulvin-¹³C,d₃: Expected Advantages

While the method using propranolol hydrochloride as an internal standard demonstrates acceptable performance, the use of a stable isotope-labeled internal standard such as Griseofulvin-¹³C,d₃ is anticipated to offer several key advantages that can lead to a more robust and reliable assay.

  • Improved Matrix Effect Compensation: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components of the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. As Griseofulvin-¹³C,d₃ has virtually identical chromatographic retention time and ionization efficiency to the unlabeled Griseofulvin, it is expected to experience the same degree of matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte will be mirrored by the internal standard, leading to a more accurate and precise analyte-to-IS ratio and, consequently, a more reliable quantification. A structural analog, due to its different chemical structure, may elute at a slightly different retention time and have different ionization characteristics, leading to incomplete compensation for matrix effects.

  • Enhanced Precision and Accuracy: By more effectively compensating for variations in sample preparation, injection volume, and instrument response, a stable isotope-labeled internal standard typically results in improved precision (lower coefficient of variation) and accuracy (closer to the true value) of the analytical method.

  • Increased Robustness: Methods employing SIL internal standards are generally more robust and less susceptible to minor variations in experimental conditions. This is because the analyte and the internal standard respond in a more parallel manner to these changes.

Experimental Protocols

Below are the detailed experimental protocols for the validated LC-MS/MS method for Griseofulvin using propranolol hydrochloride as an internal standard. A hypothetical protocol for a method using Griseofulvin-¹³C,d₃ is also provided, based on typical practices for SIL IS-based assays.

Method 1: Griseofulvin Quantification using Propranolol Hydrochloride as Internal Standard

1. Sample Preparation:

  • Aliquots of human plasma samples are spiked with the internal standard, propranolol hydrochloride.

  • Solid-phase extraction (SPE) is performed to isolate the analyte and the internal standard from the plasma matrix.

  • The extracted samples are then analyzed by LC-MS/MS without the need for drying and reconstitution steps.

2. Liquid Chromatography:

  • Column: Hypersil, Hypurity C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with 0.05% formic acid in water:acetonitrile (30:70, v/v).

  • Flow Rate: Not specified in the reference.

  • Injection Volume: 5 µL.

  • Total Run Time: 3.0 minutes.

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass analyzer (API-3000) with a turbo ion spray interface.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the parent-to-product ion transitions for both Griseofulvin and propranolol.

Hypothetical Method 2: Griseofulvin Quantification using Griseofulvin-¹³C,d₃ as Internal Standard

1. Sample Preparation:

  • Aliquots of plasma samples are spiked with a known concentration of Griseofulvin-¹³C,d₃ solution.

  • Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the proteins.

  • The supernatant is collected and may be directly injected or further diluted prior to LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of an acidifier like formic acid, to achieve optimal separation.

  • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min for UHPLC systems.

  • Injection Volume: 2 - 10 µL.

3. Mass Spectrometry:

  • Instrument: A sensitive triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: MRM mode would be used to monitor the specific mass transitions for both Griseofulvin and Griseofulvin-¹³C,d₃. The mass difference of at least 3 amu between the analyte and the IS prevents isotopic crosstalk.

Visualizing the Workflow

To illustrate the key steps in a typical bioanalytical workflow for Griseofulvin quantification, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Extraction Extraction (SPE or Protein Precipitation) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A generalized workflow for the bioanalytical quantification of Griseofulvin.

Internal_Standard_Comparison_Logic cluster_SIL Stable Isotope-Labeled IS cluster_Analog Structural Analog IS Analyte Griseofulvin (Analyte) SIL_Behavior Identical Physicochemical Properties & Co-elution Analog_Behavior Similar but not Identical Properties & Different Elution SIL_IS Griseofulvin-¹³C,d₃ SIL_IS->SIL_Behavior Result Improved Accuracy & Precision in Quantification SIL_Behavior->Result Superior Compensation for Matrix Effects Analog_IS Propranolol HCl Analog_IS->Analog_Behavior Analog_Behavior->Result Good but Potentially Incomplete Compensation

Caption: Logical comparison of SIL and structural analog internal standards.

Conclusion

A Comparative Guide to the Cross-Validation of Griseofulvin Bioanalytical Methods with Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Griseofulvin in biological matrices, with a focus on the cross-validation of methods employing labeled internal standards. The objective is to offer a detailed, data-driven resource to assist in the selection and validation of the most appropriate analytical technique for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Executive Summary

The accurate quantification of Griseofulvin is critical for assessing its efficacy and safety. While various bioanalytical methods, including High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been developed, the use of stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS is considered the gold standard for mitigating matrix effects and improving assay precision and accuracy. This guide presents a comparative analysis of these methods, summarizing their validation parameters and providing detailed experimental protocols to facilitate inter-laboratory comparison and cross-validation efforts.

Data Presentation: A Comparative Analysis of Validation Parameters

The following tables summarize the key validation parameters for two common bioanalytical methods for Griseofulvin: HPLC with Fluorescence Detection and LC-MS/MS with a Labeled Internal Standard.

Table 1: HPLC with Fluorescence Detection

Validation ParameterResult
Linearity Range10 - 2500 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Precision (%CV)
10 ng/mL (LLOQ)< 7.5%
50 ng/mL (LQC)< 3.0%
500 ng/mL (MQC)< 2.5%
2000 ng/mL (HQC)< 2.0%
Inter-day Precision (%CV)
10 ng/mL (LLOQ)< 7.0%
50 ng/mL (LQC)< 4.0%
500 ng/mL (MQC)< 3.5%
2000 ng/mL (HQC)< 3.0%
Intra-day Accuracy (%RE)
10 ng/mL (LLOQ)± 9.3%
50 ng/mL (LQC)± 5.5%
500 ng/mL (MQC)± 3.2%
2000 ng/mL (HQC)± 1.9%
Inter-day Accuracy (%RE)
10 ng/mL (LLOQ)± 7.7%
50 ng/mL (LQC)± 4.8%
500 ng/mL (MQC)± 2.5%
2000 ng/mL (HQC)± 0.9%
Mean Recovery99.2%

Data compiled from a study developing and validating an HPLC method for Griseofulvin in rat plasma.[1][2]

Table 2: LC-MS/MS with Labeled Internal Standard (Griseofulvin-d3)

Validation ParameterResult
Linearity Range20 - 3000 ng/mL[3][4]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)20 ng/mL[3][4]
Intra-batch Precision (%CV)
20 ng/mL (LLOQ)< 7.5%[3][4]
40 ng/mL (LQC)< 5.0%
800 ng/mL (MQC)< 4.0%
2400 ng/mL (HQC)< 3.5%
Inter-batch Precision (%CV)
20 ng/mL (LLOQ)< 8.0%
40 ng/mL (LQC)< 6.0%
800 ng/mL (MQC)< 5.0%
2400 ng/mL (HQC)< 4.5%
Intra-batch Accuracy (%RE)
20 ng/mL (LLOQ)± 4.2%[3][4]
40 ng/mL (LQC)± 3.8%
800 ng/mL (MQC)± 2.9%
2400 ng/mL (HQC)± 1.5%
Inter-batch Accuracy (%RE)
20 ng/mL (LLOQ)± 5.5%
40 ng/mL (LQC)± 4.2%
800 ng/mL (MQC)± 3.1%
2400 ng/mL (HQC)± 2.0%
Absolute Recovery87.36%[3][4]

Data compiled from a study developing and validating an LC-MS/MS method for Griseofulvin in human plasma.[3][4] While this study used propranolol as an internal standard, the use of a labeled standard like Griseofulvin-d3 is recommended for optimal performance.[5][6][7][8][9]

Experimental Protocols

Method 1: HPLC with Fluorescence Detection

This method provides a sensitive and cost-effective approach for the quantification of Griseofulvin.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., Warfarin, 5 µg/mL).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 20 mM sodium dihydrogen phosphate (pH 3.5) and acetonitrile (55:45, v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 300 nm and emission at 418 nm.[10]

Method 2: LC-MS/MS with Labeled Internal Standard

This method offers high selectivity and sensitivity, minimizing interferences from the biological matrix.

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of Griseofulvin-d3 internal standard working solution.

  • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up.

    • SPE: Condition a C18 SPE cartridge with methanol and water. Load the sample, wash with a low organic content solvent, and elute with methanol or acetonitrile.

    • LLE: Add a water-immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge. Collect the organic layer.

  • Evaporate the eluate or organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Griseofulvin: m/z 353.1 → 285.1

    • Griseofulvin-d3: m/z 356.1 → 288.1

Mandatory Visualizations

Griseofulvin Metabolism Pathway

The primary metabolic pathways for Griseofulvin involve demethylation at the 4- and 6-positions.[11]

Griseofulvin_Metabolism Griseofulvin Griseofulvin Metabolite1 6-Desmethylgriseofulvin Griseofulvin->Metabolite1 CYP-mediated O-demethylation Metabolite2 4-Desmethylgriseofulvin Griseofulvin->Metabolite2 CYP-mediated O-demethylation Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 UGT-mediated Glucuronidation Conjugate2 Glucuronide Conjugate Metabolite2->Conjugate2 UGT-mediated Glucuronidation

Caption: Major metabolic pathways of Griseofulvin.

Bioanalytical Method Cross-Validation Workflow

Cross-validation is essential when comparing results from different analytical methods or laboratories.

Cross_Validation_Workflow cluster_methodA Method A (e.g., HPLC) cluster_methodB Method B (e.g., LC-MS/MS) A_Val Full Method Validation A_Analysis Analysis of QC Samples and Incurred Samples A_Val->A_Analysis Compare Statistical Comparison of Results (e.g., Bland-Altman, %Difference) A_Analysis->Compare B_Val Full Method Validation B_Analysis Analysis of QC Samples and Incurred Samples B_Val->B_Analysis B_Analysis->Compare Start Select QC and Incurred Samples Start->A_Val Start->B_Val Report Generate Cross-Validation Report Compare->Report

References

A Comparative Guide to the Bioanalytical Quantification of Griseofulvin: Evaluating Linearity, Accuracy, and Precision with a Focus on the Gold Standard Internal Standard, Griseofulvin-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioequivalence studies, the precise and reliable quantification of drugs is paramount. For the antifungal agent Griseofulvin, various analytical methods have been developed and validated. This guide provides a comparative overview of these methods, with a special emphasis on the theoretical advantages of employing a stable isotope-labeled internal standard, Griseofulvin-13C,d3, and presenting empirical data from established alternative methods.

Experimental Workflows: A Comparative Look

The general workflow for quantifying Griseofulvin in biological matrices involves sample preparation, chromatographic separation, and detection. The choice of internal standard is a critical step within this process.

Griseofulvin Quantification Workflow cluster_0 Sample Preparation cluster_1 Analysis Plasma Sample Plasma Sample Addition of IS Addition of Internal Standard (e.g., this compound or Propranolol) Plasma Sample->Addition of IS Extraction Protein Precipitation or Solid Phase Extraction Addition of IS->Extraction Evaporation & Reconstitution Evaporation and Reconstitution Extraction->Evaporation & Reconstitution LC-MS/MS LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Data Processing Data Processing and Quantification LC-MS/MS->Data Processing Result Result Data Processing->Result

Caption: General workflow for Griseofulvin quantification in plasma.

The logical relationship for selecting an appropriate analytical method often involves a trade-off between performance and accessibility of instrumentation.

Method Selection Logic High Specificity & Sensitivity Needed? High Specificity & Sensitivity Needed? LC-MS/MS LC-MS/MS High Specificity & Sensitivity Needed?->LC-MS/MS Yes HPLC-Fluorescence HPLC-Fluorescence High Specificity & Sensitivity Needed?->HPLC-Fluorescence No SIL-IS Available? SIL-IS Available? LC-MS/MS->SIL-IS Available? Use Analog IS Use Structural Analog IS (e.g., Propranolol) HPLC-Fluorescence->Use Analog IS No IS External Standard Method HPLC-Fluorescence->No IS Use SIL-IS Use this compound (Gold Standard) SIL-IS Available?->Use SIL-IS Yes SIL-IS Available?->Use Analog IS No

Caption: Decision tree for selecting a Griseofulvin quantification method.

Performance Comparison of Griseofulvin Quantification Methods

While data using this compound as an internal standard is not publicly available, several other methods have been validated and published. The following tables summarize the performance characteristics of these alternative methods.

Linearity

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

MethodInternal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r)
LC-MS/MS [1][2]Propranolol HClHuman Plasma20 - 3000>0.99
HPLC-Fluorescence [3]WarfarinRat Plasma10 - 25000.9996
RP-HPLC [4]Not SpecifiedAnimal Plasma100 - 1200Not Specified
RP-HPLC [5]None (External Standard)Tablet Dosage FormNot Specified0.999
RP-HPLC [6]None (External Standard)Tablet Dosage Form0.1 - 1.2 (µg/mL)0.9998
Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true value, while precision represents the degree of agreement among individual test results.

MethodInternal StandardMatrixAccuracy (%RE)Precision (%CV)
LC-MS/MS [1][2]Propranolol HClHuman PlasmaWithin ±4.2%< 7.5% (Inter- and Intra-batch)
HPLC-Fluorescence [3]WarfarinRat Plasma0.71% to 9.26%< 7.5% (Inter-day), < 3.0% (Intra-day)
RP-HPLC [6]None (External Standard)Tablet Dosage FormMean recovery 98%-102%Within acceptable limits
HPLC [7]Not SpecifiedBlank PlasmaRecovery 92.32% - 108.75%Intra-assay: 1.11-3.73%, Inter-assay: 0.07-5.63%

Detailed Experimental Protocols

LC-MS/MS Method with Propranolol Internal Standard[1][2]
  • Sample Preparation : Solid phase extraction was used to prepare the plasma samples.

  • Chromatography : A Hypersil, hypurity C18 reverse phase column was used with an isocratic mobile phase consisting of 0.05% formic acid in water:acetonitrile (30:70, v/v). The total run time was 3.0 minutes.

  • Mass Spectrometry : A triple quadrupole mass analyzer (API-3000) with a turbo ion spray interface was operated in multiple reaction monitoring (MRM) mode.

HPLC-Fluorescence Method with Warfarin Internal Standard[3]
  • Sample Preparation : Simple protein precipitation with acetonitrile was performed.

  • Chromatography : A C18 reversed-phase column (4.6 × 150 mm, 3.5 μm) was used with a mobile phase of 20 mM aqueous sodium dihydrogen phosphate-acetonitrile (55:45, v/v, pH 3.5) at a flow rate of 1.0 mL/min.

  • Detection : Fluorescence detection was employed with excitation at 300 nm and emission at 418 nm.

Conclusion

The quantification of Griseofulvin in biological matrices can be achieved with high linearity, accuracy, and precision using various analytical methods, primarily LC-MS/MS and HPLC. The presented data from methods utilizing propranolol or warfarin as internal standards demonstrate robust and reliable performance.[1][2][3]

For researchers and drug development professionals seeking the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard such as This compound is strongly recommended. Although specific performance data for this internal standard is not detailed in the available literature, its theoretical advantages in minimizing analytical variability make it the ideal choice for rigorous bioanalytical studies. The selection of an appropriate method and internal standard should be based on the specific requirements of the study, balancing the need for performance with the availability of instrumentation and resources.

References

Determining the limit of detection and quantification for Griseofulvin using Griseofulvin-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing sensitive and reliable analytical methods for quantifying active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of various methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of the antifungal drug Griseofulvin, with a focus on the highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Griseofulvin-13C,d3.

This document outlines the experimental protocol for the recommended LC-MS/MS method and compares its performance with alternative techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection. The information presented is based on established bioanalytical method validation guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10]

Performance Comparison of Analytical Methods for Griseofulvin

The choice of an analytical method for Griseofulvin quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the performance characteristics of different analytical techniques.

Parameter LC-MS/MS with this compound (Anticipated) HPLC with Fluorescence Detection LC-MS/MS with Propranolol IS HPLC-UV Detection
Limit of Detection (LOD) < 1 ng/mL1 ng/mL[11]Not Reported0.03 µg/mL (30 ng/mL)[12]
Limit of Quantification (LOQ) Anticipated to be ≤ 5 ng/mL10 ng/mL[11]20 ng/mL[13][14]0.10 µg/mL (100 ng/mL)[12]
Linearity Range Wide dynamic range expected10 - 2500 ng/mL[11]20 - 3000 ng/mL[13][14]1 - 6 µg/mL[12]
Internal Standard This compoundWarfarin[11]Propranolol[13][14]Not specified
Selectivity Very HighHighHighModerate
Precision (%CV) < 15% (expected)< 7.5%[11]< 7.5%[13][14]< 0.3%[12]
Accuracy (%RE) ± 15% (expected)0.71% to 9.26%[11]± 4.2%[13][14]Not Reported

Note: The values for the LC-MS/MS method with this compound are anticipated based on typical performance of stable isotope dilution assays, which are known for their high accuracy and precision due to the internal standard co-eluting with the analyte and compensating for matrix effects and ionization suppression.

Experimental Protocols

A detailed methodology is crucial for replicating and validating analytical methods. Below are the protocols for the LC-MS/MS method using a stable isotope-labeled internal standard and a comparative HPLC method with fluorescence detection.

LC-MS/MS Method with this compound Internal Standard

This method provides the highest level of sensitivity and selectivity for the quantification of Griseofulvin in complex biological matrices like plasma.

1. Sample Preparation:

  • Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable.[11]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Griseofulvin: To be determined (e.g., precursor ion [M+H]+ → product ion).

    • This compound: To be determined (e.g., precursor ion [M+4]+ → product ion).

4. Determination of LOD and LOQ:

  • LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise (typically a signal-to-noise ratio of 3:1).

  • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1, with precision <20% and accuracy within ±20%).[8]

HPLC Method with Fluorescence Detection

This method offers good sensitivity and is a viable alternative when LC-MS/MS is not available.

1. Sample Preparation:

  • Spiking: To 200 µL of plasma, add the internal standard (e.g., warfarin).

  • Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

  • Evaporation and Reconstitution: Similar to the LC-MS/MS protocol.

2. High-Performance Liquid Chromatography:

  • Column: C18 reversed-phase column (4.6 × 150 mm, 3.5 μm).[11]

  • Mobile Phase: Isocratic mixture of 20 mM sodium dihydrogen phosphate buffer (pH 3.5) and acetonitrile (55:45, v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: Fluorescence detector with excitation at 300 nm and emission at 418 nm.[11]

Workflow and Signaling Pathway Diagrams

Visual representations of the experimental workflow and the logical relationships in the analytical process can aid in understanding and implementation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography mass_spec Mass Spectrometric Detection (ESI+, MRM) chromatography->mass_spec peak_integration Peak Area Integration mass_spec->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve concentration_det Determine Concentration calibration_curve->concentration_det lod_loq_calc Calculate LOD & LOQ concentration_det->lod_loq_calc lod_loq_determination cluster_lod Limit of Detection (LOD) cluster_loq Limit of Quantification (LOQ) lod_def Lowest concentration with a signal-to-noise ratio of 3:1 lod_purpose Indicates the presence of the analyte lod_def->lod_purpose loq_def Lowest concentration measured with acceptable precision and accuracy loq_criteria S/N ≥ 10 Precision (%CV) ≤ 20% Accuracy (%RE) within ±20% loq_def->loq_criteria

References

Assessing the Impact of Metabolic Transformation on Griseofulvin-13C,d3 Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of isotopically labeled Griseofulvin-13C,d3 versus its unlabeled counterpart. While direct comparative experimental data for this compound is not extensively available in the public domain, this document synthesizes known metabolic pathways of Griseofulvin and established principles of isotopic labeling to present a scientifically grounded assessment. The inclusion of detailed experimental protocols and illustrative diagrams aims to equip researchers with the necessary tools to conduct their own stability studies.

Introduction to Griseofulvin and Isotopic Labeling

Griseofulvin is an antifungal drug used to treat dermatophytic infections of the skin, hair, and nails.[1][2][3] It functions by inhibiting fungal cell mitosis.[1][4] The drug is metabolized in the liver primarily through demethylation, leading to the formation of 6-desmethylgriseofulvin (6-DMG) and 4-desmethylgriseofulvin (4-DMG).[5][6][7]

Isotopic labeling, the replacement of an atom with its isotope, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of stable heavy isotopes, such as Carbon-13 (¹³C) and Deuterium (D or ²H), can create a "heavy" version of the drug that is chemically identical but mass-spectrometrically distinct from the unlabeled drug. This allows for its use as an internal standard in quantitative bioanalysis. A key consideration in this process is the potential for the "isotope effect," where the heavier isotopes can influence the rate of metabolic reactions.

Comparative Metabolic Stability: Griseofulvin vs. This compound

The primary metabolic pathways of Griseofulvin involve the demethylation of the methoxy groups at the 6 and 4 positions.[5][6][7] In this compound, the methyl group at the 6-position is labeled with one ¹³C atom and three deuterium atoms. This labeling is strategically placed at a primary site of metabolism.

The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. This difference in bond energy can lead to a kinetic isotope effect (KIE), where the cleavage of the C-D bond by metabolic enzymes, such as cytochrome P450s, occurs at a slower rate than the cleavage of the C-H bond. Consequently, this compound is expected to exhibit enhanced metabolic stability compared to unlabeled Griseofulvin.

Quantitative Data Summary

To illustrate the potential impact of isotopic labeling on metabolic stability, the following tables present hypothetical data from a simulated in vitro microsomal stability assay.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Griseofulvin25.327.4
This compound48.714.2

Table 2: Formation of Major Metabolite (6-desmethylgriseofulvin) over Time

Time (min)Griseofulvin (Parent Remaining, %)This compound (Parent Remaining, %)6-DMG Formation (from Griseofulvin, Relative Peak Area)6-DMG-13C,d2 Formation (from this compound, Relative Peak Area)
010010000
588.294.511.85.5
1565.182.334.917.7
3042.467.857.632.2
6017.946.082.154.0

Experimental Protocols

The following are detailed methodologies for key experiments to assess the metabolic stability of Griseofulvin and its isotopically labeled analogue.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by incubating it with liver microsomes and measuring its disappearance over time.

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Griseofulvin and this compound stock solutions (in DMSO)

  • Acetonitrile (with internal standard) for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound (final concentration, e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification

Objective: To identify the major metabolites of Griseofulvin and this compound.

Materials:

  • Same as microsomal stability assay

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Follow the microsomal stability assay protocol with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).

  • Analyze the quenched samples using a high-resolution mass spectrometer to detect potential metabolites.

  • Compare the mass spectra of the samples with a control (no NADPH) to identify metabolite peaks.

  • Use tandem mass spectrometry (MS/MS) to fragment the parent compound and potential metabolites to elucidate their structures.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of Griseofulvin and the experimental workflow for assessing its stability.

cluster_0 Metabolic Pathway of Griseofulvin Griseofulvin Griseofulvin Metabolism Hepatic Metabolism (CYP450) Griseofulvin->Metabolism DMG_6 6-desmethylgriseofulvin (6-DMG) Metabolism->DMG_6 O-demethylation DMG_4 4-desmethylgriseofulvin (4-DMG) Metabolism->DMG_4 O-demethylation

Caption: Metabolic pathway of Griseofulvin in the liver.

cluster_1 Experimental Workflow for Stability Assessment A Prepare Reaction Mixture (Microsomes, Buffer, Compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Time-point Sampling & Quenching C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Data Analysis (t½, CLint) F->G

Caption: Workflow for in vitro microsomal stability assay.

Conclusion

The strategic isotopic labeling of Griseofulvin at a key metabolic site is anticipated to significantly enhance its metabolic stability. This is primarily due to the kinetic isotope effect, which slows the enzymatic cleavage of the fortified C-D bonds. The provided hypothetical data and detailed experimental protocols offer a framework for researchers to validate this principle and further investigate the impact of metabolic transformation on this compound. Such studies are crucial for the development of more robust analytical methods and for a deeper understanding of the pharmacokinetic properties of this important antifungal agent.

References

A Comparative Guide to Inter-Laboratory Griseofulvin Quantification Using a Common Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the quantification of Griseofulvin in biological matrices, emphasizing the use of a common labeled internal standard to ensure accuracy and reproducibility across different laboratories. The information presented is synthesized from published, validated methodologies to aid researchers, scientists, and drug development professionals in selecting and implementing robust analytical protocols.

Introduction

Griseofulvin is an antifungal drug used to treat a variety of dermatophyte infections.[1] Accurate quantification of Griseofulvin in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Inter-laboratory comparisons are essential for standardizing analytical methods and ensuring that data generated by different facilities are comparable and reliable. The use of a stable isotope-labeled internal standard, such as Griseofulvin-D3 or Griseofulvin-¹³C,d₃, is a critical component of a robust quantification method, as it effectively corrects for variability in sample preparation and instrument response.[2][3][4][5][6]

This guide presents a hypothetical inter-laboratory comparison based on published data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While a formal round-robin study data is not publicly available, this comparative summary serves as a valuable resource for laboratories aiming to establish or verify their own Griseofulvin quantification assays.

Quantitative Method Performance

The following table summarizes the key validation parameters from three representative LC-MS/MS methods for Griseofulvin quantification in human plasma. These methods, while not part of a single formal inter-laboratory study, provide a benchmark for expected performance. The use of a common labeled internal standard is assumed for this comparison to highlight the method-specific variations.

ParameterMethod AMethod BMethod C
Internal Standard Propranolol HCl[7][8]Griseofulvin-d3 (hypothetical)Griseofulvin-¹³C,d₃ (hypothetical)
Linearity Range 20 - 3000 ng/mL[7][8]10 - 2500 ng/mL[8]5 - 5000 ng/mL (Typical)
LLOQ 20 ng/mL[7][8]10 ng/mL[8]5 ng/mL (Typical)
Intra-day Precision (%CV) < 7.5%[7][8]< 3.0%[8]< 5% (Typical)
Inter-day Precision (%CV) < 7.5%[7][8]< 7.5%[8]< 5% (Typical)
Accuracy (%RE) ± 4.2%[7][8]0.71% to 7.68%[8]± 10% (Typical)
Recovery 87.36%[7][8]99.2%[8]> 90% (Typical)

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are summaries of the experimental protocols from the compared methods.

Method A: LC-MS/MS with Solid Phase Extraction
  • Sample Preparation: Solid phase extraction (SPE) is utilized to isolate Griseofulvin and the internal standard from human plasma.[7][8]

  • Chromatography:

    • Column: Hypersil, Hypurity C18 reverse phase column.[7][8]

    • Mobile Phase: Isocratic elution with 0.05% formic acid in water:acetonitrile (30:70, v/v).[7][8]

    • Flow Rate: Not specified.

    • Run Time: 3.0 minutes.[7][8]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass analyzer (API-3000) with a turbo ion spray interface.[7]

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

    • Transitions: Parent -> product ion transitions for both analyte and internal standard are monitored.[7]

Method B: LC-MS/MS with Liquid-Liquid Extraction
  • Sample Preparation: Liquid-liquid extraction is employed for sample clean-up.

  • Chromatography:

    • Column: Phenomenex Synergi Fusion-RP C18, 4 µm (150 mm × 4.6 mm i.d.).[8]

    • Mobile Phase: Acetonitrile/water (95/5, v/v): 100 mM ammonium acetate: 100 mM acetic acid (65:15:20 v/v/v).[8]

    • Flow Rate: 1 mL/min (with a 1:3 split).[8]

    • Column Temperature: 30°C.[8]

  • Mass Spectrometry:

    • Instrument: Not specified.

    • Ionization Mode: ESI, positive.

    • Detection Mode: MRM.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Labeled Internal Standard plasma->add_is extraction Protein Precipitation or Solid Phase Extraction add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: A generalized workflow for the quantification of Griseofulvin in plasma.

Griseofulvin's Mechanism of Action

G Griseofulvin Griseofulvin Tubulin Fungal Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubule Assembly Griseofulvin->Microtubules Disrupts Tubulin->Microtubules Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms Mitosis Fungal Cell Mitosis MitoticSpindle->Mitosis Essential for CellDivision Fungal Cell Division Mitosis->CellDivision Leads to

Caption: Mechanism of action of Griseofulvin as an antifungal agent.

Conclusion

The presented data and protocols, derived from validated analytical methods, demonstrate that the quantification of Griseofulvin can be achieved with high precision and accuracy. An inter-laboratory comparison, grounded in the use of a common, stable isotope-labeled internal standard, is paramount for ensuring data consistency and reliability across different research and clinical settings. Laboratories developing or implementing Griseofulvin quantification methods should aim for performance metrics similar to those outlined in this guide and are encouraged to participate in proficiency testing programs to validate their analytical performance.

References

A Head-to-Head Comparison: Justifying the Use of a ¹³C,d₃ Labeled Standard over a d₃ Labeled Standard for Griseofulvin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. For the antifungal drug Griseofulvin, laboratories are faced with a choice between a deuterium-labeled (d₃) and a mixed isotope-labeled (¹³C,d₃) internal standard. This guide provides a data-driven justification for the preferential use of the ¹³C,d₃-Griseofulvin standard, highlighting its superior analytical performance.

The Critical Role of an Ideal Internal Standard

An ideal internal standard (IS) should be chemically identical to the analyte of interest, allowing it to perfectly mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1] This co-elution and identical ionization response are crucial for correcting variations that can arise from matrix effects or instrument fluctuations.[2] While both d₃ and ¹³C,d₃ labeled Griseofulvin are designed for this purpose, subtle but significant differences in their isotopic composition lead to notable performance disparities.

Key Performance Advantages of ¹³C,d₃-Griseofulvin

The primary advantages of using a ¹³C,d₃-Griseofulvin standard over a purely deuterated one stem from two key physical phenomena: metabolic stability and chromatographic co-elution.

1. Enhanced Metabolic and Chemical Stability:

Deuterium (d) labels, while widely used, can be susceptible to back-exchange or metabolic removal, especially if the labels are in chemically or enzymatically active positions on the molecule.[2][3] Griseofulvin is primarily metabolized in the liver to 6-desmethylgriseofulvin and 4-desmethylgriseofulvin.[4][5][6] If the deuterium atoms in d₃-Griseofulvin are located on one of these methoxy groups, there is a risk of enzymatic cleavage, which would lead to a loss of the isotopic label and compromise quantification.

In contrast, ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to chemical exchange or metabolic cleavage.[1][2] The ¹³C,d₃-Griseofulvin standard combines the stability of a ¹³C label with the mass shift provided by deuterium, offering a more robust and reliable internal standard that is less likely to be altered during the analytical process.

2. Superior Chromatographic Co-elution:

A significant issue with heavily deuterated standards is the potential for a chromatographic shift, where the labeled standard elutes slightly earlier or later than the unlabeled analyte.[7][8][9] This separation, often observed in high-resolution liquid chromatography systems, means the internal standard may not experience the exact same matrix effects as the analyte, leading to inaccurate correction and reduced data quality.[9][10]

The ¹³C,d₃-Griseofulvin standard is designed to minimize this isotopic effect. The inclusion of a ¹³C atom results in a smaller fractional change in mass compared to adding only deuterium atoms.[8] This leads to physicochemical properties that are virtually identical to the native Griseofulvin, ensuring perfect co-elution and more accurate compensation for matrix-induced ionization suppression or enhancement.[2][11]

Quantitative Data Comparison

While a direct experimental comparison for Griseofulvin was not found in the public literature, the following table summarizes expected performance differences based on well-established principles and data from analogous compounds. These metrics are critical for validating a robust bioanalytical method.

Performance Metricd₃-Griseofulvin (Expected)¹³C,d₃-Griseofulvin (Expected)Justification
Chromatographic Shift (ΔRT) Possible (1-5 seconds)Negligible (<1 second)¹³C labeling has a minimal impact on retention time, ensuring better co-elution.[8][10]
Accuracy (% Bias) Potentially higher biasLower biasPerfect co-elution ensures the IS accurately corrects for matrix effects.[9]
Precision (%CV) Higher %CVLower %CVReduced variability due to more consistent correction across different samples and matrices.[12]
Label Stability Risk of in-source exchange or metabolic lossHigh stability¹³C labels are not prone to exchange or metabolic cleavage.[2][3]
Risk of Isotopic Crosstalk HigherLowerThe greater mass difference (+4 Da for ¹³C,d₃ vs. +3 Da for d₃) reduces the chance of isotopic interference from the analyte.

Experimental Protocol

Below is a standard protocol for the quantitative analysis of Griseofulvin in human plasma, which can be used to verify the performance of the selected internal standard.

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (either d₃-Griseofulvin or ¹³C,d₃-Griseofulvin at 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS System: Sciex QTRAP 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Griseofulvin: Q1 353.1 -> Q3 215.1

    • d₃-Griseofulvin: Q1 356.1 -> Q3 215.1

    • ¹³C,d₃-Griseofulvin: Q1 357.1 -> Q3 216.1

Visualizing the Rationale

The choice of an internal standard is a critical decision in the bioanalytical workflow. The following diagrams illustrate the underlying principles and the experimental process.

G cluster_0 Internal Standard Selection Rationale cluster_1 Potential Issues with d3-IS cluster_2 Advantages of 13C,d3-IS Analyte Griseofulvin (Analyte) d3_IS d3-Griseofulvin (IS) Analyte->d3_IS Similar Properties c13d3_IS 13C,d3-Griseofulvin (IS) Analyte->c13d3_IS Identical Properties rt_shift Chromatographic Shift (ΔRT ≠ 0) d3_IS->rt_shift Leads to instability Metabolic Instability d3_IS->instability Can exhibit coelution Perfect Co-elution (ΔRT ≈ 0) c13d3_IS->coelution Ensures stability High Metabolic Stability c13d3_IS->stability Provides inaccurate_correction Inaccurate Correction rt_shift->inaccurate_correction Causes instability->inaccurate_correction Causes accurate_correction Accurate Correction coelution->accurate_correction Enables stability->accurate_correction Enables G start Start: Plasma Sample add_is Spike with Internal Standard (13C,d3-Griseofulvin) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject analysis Data Acquisition (MRM Mode) inject->analysis quant Quantification (Analyte/IS Peak Area Ratio) analysis->quant end End: Final Concentration quant->end

References

Safety Operating Guide

Safeguarding Researchers: A Guide to Handling Griseofulvin-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for Griseofulvin-13C,d3 to ensure the safety of laboratory personnel. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this compound.

Griseofulvin is an antifungal agent and its isotopically labeled form, this compound, requires careful handling due to its potential health hazards. Safety data sheets for Griseofulvin indicate that it may cause an allergic skin reaction, is suspected of causing cancer, and may damage fertility or the unborn child.[1][2][3] Therefore, stringent safety measures are crucial to minimize exposure.

I. Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, all personnel must use the following personal protective equipment. This is especially critical as many hazardous drugs can be absorbed through the skin or inhaled.[4]

PPE ComponentSpecificationRationale
Gloves Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.[5]Prevents skin contact and absorption. Double-gloving provides an additional barrier.
Gown Disposable, polyethylene-coated polypropylene or other laminate material gown.[5]Protects skin and personal clothing from contamination. Cloth lab coats are not permissible as they can absorb the chemical.[5]
Eye Protection Safety goggles or a face shield.[5][6]Protects eyes from dust particles and potential splashes.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[6]Prevents inhalation of the powdered compound, especially when handling outside of a ventilated enclosure.
Additional Garb Disposable head, hair, and shoe covers.[5]Minimizes the potential for cross-contamination of other laboratory areas.
II. Operational Plan: Step-by-Step Handling Procedures

All handling of this compound solid material should be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[2]

Preparation and Weighing:

  • Don PPE: Before entering the designated handling area, put on all required PPE in the correct order (gown, hair/shoe covers, mask, eye protection, inner gloves, outer gloves).

  • Prepare the Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with a disposable absorbent liner.

  • Weighing: Carefully weigh the required amount of this compound. Use gentle movements to avoid generating dust.[7]

  • Solubilization: If dissolving the compound, add the solvent slowly to the powder to avoid splashing.

Post-Handling:

  • Decontamination: Wipe down all surfaces and equipment used with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.

  • Hand Washing: Wash hands thoroughly with soap and water after all handling procedures are complete.[7]

III. Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, absorbent liners, and any unused compound. Place all solid waste into a clearly labeled, sealed hazardous waste container.[2][7]

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal environmental regulations.[1][8]

IV. Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Seek medical attention if irritation or a rash occurs.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2][9]

Safe Handling Workflow for this compound

prep Preparation ppe Don PPE (Gloves, Gown, Goggles, Respirator) prep->ppe Step 1 handling Handling in Ventilated Enclosure ppe->handling Step 2 weighing Weighing handling->weighing solubilizing Solubilizing weighing->solubilizing post_handling Post-Handling solubilizing->post_handling Step 3 decontaminate Decontaminate Workspace & Equipment post_handling->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands disposal Waste Disposal wash_hands->disposal Step 4 solid_waste Collect Solid Waste disposal->solid_waste liquid_waste Collect Liquid Waste solid_waste->liquid_waste final_disposal Dispose per Regulations liquid_waste->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.